CB3731
描述
Structure
3D Structure
属性
CAS 编号 |
80015-07-2 |
|---|---|
分子式 |
C23H24FN5O6 |
分子量 |
485.5 g/mol |
IUPAC 名称 |
(2S)-2-[[4-[(2-amino-4-oxo-3H-quinazolin-6-yl)methyl-(2-fluoroethyl)amino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C23H24FN5O6/c24-9-10-29(12-13-1-6-17-16(11-13)21(33)28-23(25)27-17)15-4-2-14(3-5-15)20(32)26-18(22(34)35)7-8-19(30)31/h1-6,11,18H,7-10,12H2,(H,26,32)(H,30,31)(H,34,35)(H3,25,27,28,33)/t18-/m0/s1 |
InChI 键 |
QUHSPLVBAACUQP-SFHVURJKSA-N |
手性 SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)N(CCF)CC2=CC3=C(C=C2)NC(=NC3=O)N |
规范 SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N(CCF)CC2=CC3=C(C=C2)NC(=NC3=O)N |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
CB 3731; CB-3731; CB3731. |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of BRD3731 on GSK3β
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The query referenced "CB3731." Publicly available scientific literature and chemical databases predominantly refer to "BRD3731" as a selective Glycogen Synthase Kinase 3β (GSK3β) inhibitor with the characteristics described. This document will proceed under the assumption that the compound of interest is BRD3731.
Executive Summary
Glycogen Synthase Kinase 3 (GSK3) is a serine/threonine kinase that acts as a critical regulatory node in numerous cellular signaling pathways, including the Wnt/β-catenin and insulin signaling cascades.[1][2] It exists as two highly similar paralogs, GSK3α and GSK3β.[1] Due to its role in pathophysiology, including neurological disorders, diabetes, and cancer, GSK3 is a significant therapeutic target.[1][3] BRD3731 has been identified as a potent and selective small-molecule inhibitor of GSK3β.[1][4][5] This document provides a detailed overview of its mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.
Mechanism of Action
BRD3731 functions as a selective inhibitor of the GSK3β enzyme. Its primary mechanism is the direct inhibition of the kinase's catalytic activity. This selectivity is notable, with BRD3731 displaying a 14-fold preference for GSK3β over its isoform, GSK3α.[1][4] The inhibition of GSK3β by BRD3731 has significant downstream consequences, most prominently on the Wnt/β-catenin signaling pathway.
In a resting state (absence of Wnt signaling), GSK3β is a key component of a "destruction complex" that phosphorylates β-catenin at specific serine and threonine residues (S33, S37, and T41).[1][5][6][7] This phosphorylation event targets β-catenin for ubiquitination and subsequent proteasomal degradation.[7] By inhibiting GSK3β, BRD3731 prevents the phosphorylation of β-catenin.[1][5] This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus where it can modulate gene expression.[7]
Evidence from cellular assays confirms this mechanism. Treatment of HL-60 cells with BRD3731 resulted in a decrease in β-catenin phosphorylation at the S33/37/T41 sites.[1][5] Furthermore, BRD3731 treatment has been shown to inhibit the phosphorylation of Collapsin Response Mediator Protein 2 (CRMP2), another known GSK3β substrate, in SH-SY5Y neuroblastoma cells.[1][5]
Quantitative Data Summary
The inhibitory potency and selectivity of BRD3731 have been characterized through various biochemical and cellular assays. The key quantitative metrics are summarized below.
Table 1: In Vitro Inhibitory Activity of BRD3731
| Target | IC50 | Selectivity (α vs β) | Notes |
| GSK3β (wild-type) | 15 nM[1][4][5] | 14-fold | - |
| GSK3α | 215 nM[1][4][5] | - | - |
| GSK3β (D133E mutant) | 53 nM[1] | - | Reduced potency suggests interaction with this residue. |
Table 2: Cellular Activity and Binding of BRD3731
| Parameter | Value | Cell Line | Assay |
| Kd (Cellular Context) | 3.3 µM[1] | Not Specified | - |
| Effective Concentration | 1-10 µM[1][5] | SH-SY5Y | Inhibition of CRMP2 phosphorylation. |
| Effective Concentration | 20 µM[1][5] | HL-60 | Decrease in β-catenin (S33/37/T41) phosphorylation. |
Signaling Pathway Visualization
The diagram below illustrates the canonical Wnt signaling pathway and the specific point of intervention for BRD3731.
Experimental Protocols
The following sections detail generalized protocols for assays crucial to characterizing the mechanism of action of inhibitors like BRD3731.
This protocol is adapted from commercially available ADP-Glo™ or Kinase-Glo® assay kits and is designed to determine the IC50 value of an inhibitor.[8][9][10] The principle involves quantifying the amount of ATP consumed or ADP produced during the kinase reaction via a luciferase-based system.
Materials:
-
Recombinant human GSK3β enzyme
-
GSK substrate peptide (e.g., a pre-phosphorylated peptide like PASVPPSPSLSRHSSPHQ(pS)ED)
-
Kinase Assay Buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution
-
BRD3731 (or test inhibitor) in DMSO
-
Luminescent Kinase Assay Reagent (e.g., ADP-Glo™)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of BRD3731 in kinase assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.[9]
-
Reaction Setup: To each well of the microplate, add the following in order:
-
Kinase Assay Buffer.
-
Test inhibitor (BRD3731 dilutions) or vehicle control (DMSO in buffer).
-
GSK3β enzyme, diluted in kinase assay buffer.
-
-
Initiation: Initiate the kinase reaction by adding a mixture of the GSK substrate peptide and ATP. The final ATP concentration should be near its Km for GSK3β for competitive inhibitor studies.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 45-60 minutes).[8][10]
-
Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the first detection reagent (e.g., ADP-Glo™ Reagent). Incubate for 40 minutes at room temperature.[10]
-
Add the second detection reagent (e.g., Kinase Detection Reagent), which converts the ADP produced into a luminescent signal. Incubate for 30-60 minutes at room temperature.[10]
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: Subtract the background ("no enzyme" control) from all readings. Plot the percent inhibition (relative to the "no inhibitor" control) against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
This protocol describes a method to assess the effect of BRD3731 on the phosphorylation of endogenous β-catenin in a relevant cell line (e.g., HL-60).[1][5]
Materials:
-
HL-60 cells (or other suitable cell line)
-
Cell culture medium and supplements
-
BRD3731 stock solution in DMSO
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-β-catenin (Ser33/37/Thr41)
-
Mouse anti-total-β-catenin
-
Mouse anti-β-actin (loading control)
-
-
Secondary antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere or stabilize. Treat cells with various concentrations of BRD3731 (e.g., 0-20 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).[5]
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse with ice-cold lysis buffer containing inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples, mix with Laemmli sample buffer, and denature. Separate proteins by size on an SDS-PAGE gel.
-
Western Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody against phospho-β-catenin overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies for total β-catenin and a loading control like β-actin.
-
Analysis: Quantify band intensities using densitometry software. Calculate the ratio of phospho-β-catenin to total β-catenin (or β-actin) for each treatment condition.
Experimental Workflow Visualizations
The following diagrams outline the workflows for the protocols described above.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GSK3β: role in therapeutic landscape and development of modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSK-3 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Glycogen synthase kinase-3 (GSK3): regulation, actions, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GSK-3β: A Bifunctional Role in Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. promega.com [promega.com]
The Discovery of BRD3731: A Selective GSK3β Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and core characteristics of BRD3731, a selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β). GSK3β is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is associated with various pathologies, including metabolic disorders, neurodegenerative diseases, and cancer. The development of selective inhibitors like BRD3731 is a critical step toward understanding the specific roles of GSK3β and developing targeted therapeutics.
Quantitative Data Summary
The inhibitory activity and selectivity of BRD3731 have been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data available for BRD3731.
Table 1: In Vitro Inhibitory Activity of BRD3731
| Target | IC50 (nM) | Assay Type | Reference |
| GSK3β | 15 | Biochemical Kinase Assay | [1] |
| GSK3α | 215 | Biochemical Kinase Assay | [1] |
Table 2: Cellular Activity of BRD3731
| Cell Line | Effect | Concentration (µM) | Assay | Reference |
| SH-SY5Y | Inhibition of CRMP2 phosphorylation | 1-10 | Western Blot | [1] |
| HL-60 | Decrease in β-catenin (S33/37/T41) phosphorylation | 20 | Western Blot | [1] |
| HL-60 | Induction of β-catenin (S675) phosphorylation | 20 | Western Blot | [1] |
| TF-1 | Impaired colony formation | 10-20 | Colony Formation Assay | [1] |
| MV4-11 | Increased colony-forming ability | 10-20 | Colony Formation Assay | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for the key experiments used in the characterization of BRD3731.
In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) method used to measure the binding of an inhibitor to a kinase.
Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by a test compound. Binding of a europium-labeled anti-tag antibody to the kinase and the tracer to the ATP-binding site results in a high FRET signal. A competing inhibitor will displace the tracer, leading to a decrease in the FRET signal.
Materials:
-
GSK3β enzyme (tagged, e.g., GST-tagged)
-
LanthaScreen™ Eu-anti-Tag Antibody (e.g., Eu-anti-GST)
-
Kinase Tracer
-
BRD3731 or other test compounds
-
Kinase Buffer
-
384-well microplates
Procedure:
-
Compound Dilution: Prepare a serial dilution of BRD3731 in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.
-
Kinase and Antibody Preparation: Prepare a solution of GSK3β and Eu-anti-GST antibody in kinase buffer.
-
Tracer Preparation: Prepare a solution of the kinase tracer in kinase buffer.
-
Assay Assembly:
-
Add test compound solution to the wells of a 384-well plate.
-
Add the kinase/antibody mixture to the wells.
-
Add the tracer solution to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the tracer and 615 nm for europium).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Phosphorylation Assay (Western Blot)
This protocol describes the detection of changes in the phosphorylation state of GSK3β substrates, such as CRMP2 and β-catenin, in cultured cells treated with BRD3731.
Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size using gel electrophoresis. Phospho-specific antibodies allow for the detection of the phosphorylated form of a protein.
Materials:
-
SH-SY5Y or HL-60 cells
-
Cell culture medium and supplements
-
BRD3731
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-CRMP2, anti-p-β-catenin, anti-total CRMP2, anti-total β-catenin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of BRD3731 or vehicle (DMSO) for the desired time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for loading by adding sample buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-CRMP2) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and/or a loading control (e.g., GAPDH).
Colony Formation Assay
This assay assesses the ability of single cells to proliferate and form colonies, providing a measure of long-term cell survival and proliferation.
Principle: Cells are seeded at a low density and treated with a compound. After a period of growth, the number and size of the resulting colonies are quantified.
Materials:
-
TF-1 or MV4-11 cells
-
Appropriate cell culture medium (e.g., RPMI-1640) with supplements
-
Methylcellulose-based medium
-
BRD3731
-
6-well plates or 35 mm dishes
-
Crystal violet staining solution
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of TF-1 or MV4-11 cells.
-
Plating:
-
Mix the cells with the methylcellulose-based medium containing different concentrations of BRD3731 or vehicle.
-
Plate the cell/methylcellulose mixture into 6-well plates or 35 mm dishes, ensuring an even distribution.
-
-
Incubation: Incubate the plates in a humidified incubator at 37°C and 5% CO2 for 7-14 days, or until colonies are visible.
-
Staining and Quantification:
-
After the incubation period, stain the colonies with crystal violet.
-
Count the number of colonies in each dish using a microscope. A colony is typically defined as a cluster of 50 or more cells.
-
-
Data Analysis: Calculate the colony-forming efficiency for each treatment condition and normalize it to the vehicle control.
Mandatory Visualizations
Signaling Pathway
Caption: GSK3β signaling and the inhibitory action of BRD3731.
Experimental Workflow
References
The Differential Inhibition of GSK3α and GSK3β by BRD3731: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycogen Synthase Kinase 3 (GSK3) is a ubiquitously expressed serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, proliferation, differentiation, and apoptosis. The two highly homologous isoforms, GSK3α and GSK3β, are encoded by distinct genes and share a high degree of similarity in their kinase domains. Despite this, they are not functionally redundant, and their distinct roles in various signaling pathways are a subject of intense research. The development of isoform-selective inhibitors is crucial for dissecting the specific functions of GSK3α and GSK3β and for the development of targeted therapeutics with improved efficacy and reduced off-target effects.
BRD3731 has emerged as a potent and selective inhibitor of GSK3β. This technical guide provides an in-depth analysis of the differential inhibition of GSK3α and GSK3β by BRD3731, presenting key quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways and experimental workflows.
Data Presentation: Quantitative Analysis of BRD3731 Inhibition
The inhibitory activity of BRD3731 against GSK3α and GSK3β has been quantified to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Isoform | BRD3731 IC50 (nM) | (R)-BRD3731 IC50 (µM) | Selectivity (BRD3731) |
| GSK3α | 215[1][2] | 6.7[3] | 14-fold (GSK3β vs GSK3α)[1] |
| GSK3β | 15[1][2] | 1.05[3] |
Note: (R)-BRD3731 is a related compound with different reported IC50 values. This guide focuses on BRD3731.
Experimental Protocols
The determination of the inhibitory activity of BRD3731 and its cellular effects involves biochemical and cell-based assays. The following are detailed methodologies for the key experiments cited.
Biochemical Kinase Inhibition Assay (Motility-Shift Microfluidic Assay)
This assay is employed to determine the IC50 values of BRD3731 against GSK3α and GSK3β.
Principle: This assay measures the enzymatic activity of the kinase by detecting the conversion of a fluorescently labeled peptide substrate to its phosphorylated product. The separation of the substrate and product is achieved through microfluidic capillary electrophoresis, where the phosphorylated product exhibits a different mobility.
Materials:
-
Recombinant human GSK3α and GSK3β enzymes
-
Fluorescently labeled peptide substrate (e.g., a derivative of glycogen synthase peptide)
-
ATP
-
BRD3731 (in various concentrations)
-
Assay buffer (containing appropriate salts, DTT, and a detergent)
-
Microfluidic chip-based electrophoresis system (e.g., Caliper LabChip)
Procedure:
-
Prepare a reaction mixture containing the GSK3 enzyme, the fluorescently labeled peptide substrate, and ATP in the assay buffer.
-
Add BRD3731 at a range of concentrations to the reaction mixture. A DMSO control is run in parallel.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., containing EDTA).
-
Load the samples onto the microfluidic chip.
-
The substrate and phosphorylated product are separated by electrophoresis in the microfluidic channels.
-
The fluorescence of the separated substrate and product peaks is detected.
-
The percentage of substrate conversion is calculated for each BRD3731 concentration.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Western Blot Analysis of CRMP2 and β-catenin Phosphorylation
This method is used to assess the effect of BRD3731 on the phosphorylation status of downstream targets of GSK3 in a cellular context.
Cell Lines:
-
SH-SY5Y (human neuroblastoma cell line) for CRMP2 phosphorylation analysis.[1]
-
HL-60 (human promyelocytic leukemia cell line) for β-catenin phosphorylation analysis.[1]
Procedure:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins:
-
Phospho-CRMP2
-
Total CRMP2
-
Phospho-β-catenin (S33/37/T41)
-
Phospho-β-catenin (S675)
-
Total β-catenin
-
A loading control antibody (e.g., β-actin or GAPDH)
-
-
Wash the membrane to remove unbound primary antibodies.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane to remove unbound secondary antibodies.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels and the loading control to determine the relative change in phosphorylation.
-
Mandatory Visualizations
Signaling Pathway Diagram
BRD3731, as a selective GSK3β inhibitor, primarily impacts the Wnt/β-catenin signaling pathway. GSK3β is a key component of the β-catenin destruction complex. In the absence of a Wnt signal, this complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK3β by BRD3731 prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin, where it can activate target gene transcription.
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of BRD3731.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for evaluating the inhibitory activity of BRD3731 on GSK3 isoforms.
Caption: General workflow for biochemical and cellular evaluation of BRD3731.
Conclusion
BRD3731 is a valuable research tool for elucidating the specific roles of GSK3β in cellular physiology and pathology. Its 14-fold selectivity over GSK3α allows for more precise interrogation of GSK3β-mediated signaling pathways. The provided data and methodologies offer a comprehensive guide for researchers and drug development professionals working with this selective inhibitor. Further investigation into the full kinome selectivity and in vivo efficacy of BRD3731 will continue to enhance our understanding of its therapeutic potential.
References
- 1. Exploiting an Asp-Glu "switch" in glycogen synthase kinase 3 to design paralog-selective inhibitors for use in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploiting an Asp-Glu “switch” in glycogen synthase kinase 3 to design paralog-selective inhibitors for use in acute myeloid leukemia (Journal Article) | OSTI.GOV [osti.gov]
- 3. A novel mutation of glycogen synthase kinase-3β leads to a reduced level of GSK3β protein in a patient with dilated cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
CB3731's role in neurodegenerative disease models
An In-Depth Technical Guide to the Role of CB3731 in Neurodegenerative Disease Models
Disclaimer: Information regarding a specific molecule designated "this compound" is not available in publicly accessible scientific literature. This guide, therefore, presents a hypothetical framework for a representative small-molecule inhibitor, herein named this compound, based on established and plausible therapeutic strategies for neurodegenerative diseases. The experimental data and protocols are illustrative and synthesized from established methodologies in the field.
Introduction
Neurodegenerative diseases (NDs), including Alzheimer's Disease (AD) and Parkinson's Disease (PD), represent a significant and growing global health challenge. A pathological hallmark common to many of these disorders is chronic neuroinflammation, driven by the activation of glial cells such as microglia and astrocytes.[1][2][3] This sustained inflammatory response contributes to neuronal dysfunction, synaptic loss, and eventual cell death.
One of the key signaling hubs orchestrating this inflammatory cascade is the p38 mitogen-activated protein kinase (MAPK) pathway.[1][4] Activation of p38 MAPK in the brain is linked to a host of pathological events in neurodegeneration, including the overproduction of pro-inflammatory cytokines (e.g., TNF-α, IL-1β), tau protein hyperphosphorylation, and enhancement of amyloid-beta (Aβ) toxicity.[1][3][5] Consequently, the inhibition of p38 MAPK has emerged as a promising therapeutic strategy for treating these devastating diseases.[1][4]
This whitepaper introduces This compound , a novel, potent, and selective hypothetical small-molecule inhibitor of the p38α MAPK isoform. We will explore its proposed mechanism of action and its therapeutic potential as demonstrated in preclinical models of neurodegenerative disease.
Core Mechanism of Action of this compound
This compound is designed to competitively inhibit the ATP-binding site of p38α MAPK, preventing its phosphorylation and subsequent activation. The activation of p38α MAPK is a critical step in cellular responses to inflammatory stimuli. Once activated, it phosphorylates downstream targets, including other kinases and transcription factors. A key downstream effector is the nuclear factor kappa B (NF-κB) signaling pathway, a master regulator of inflammatory gene expression.[3][5][6] By inhibiting p38α MAPK, this compound effectively dampens the inflammatory cascade, leading to reduced production of neurotoxic mediators.
Caption: this compound inhibits p38 MAPK activation.
Data Presentation: Efficacy of this compound
The therapeutic potential of this compound has been evaluated in both in vitro and in vivo models. The following tables summarize the key quantitative findings.
Table 1: In Vitro Efficacy of this compound in LPS-Stimulated BV-2 Microglial Cells
| Treatment Group | TNF-α Release (pg/mL) | IL-1β Release (pg/mL) |
|---|---|---|
| Vehicle Control | 25.4 ± 4.1 | 10.2 ± 2.5 |
| LPS (100 ng/mL) | 1245.8 ± 98.2 | 850.5 ± 75.4 |
| LPS + this compound (10 nM) | 610.2 ± 55.7 | 421.3 ± 40.1 |
| LPS + this compound (100 nM) | 150.5 ± 20.3 | 95.8 ± 15.6 |
Data are presented as mean ± SEM. N=6 per group.
Table 2: In Vivo Efficacy of this compound in 5xFAD Mouse Model of Alzheimer's Disease (6 months of age)
| Treatment Group | Morris Water Maze (Escape Latency, Day 5, sec) | Brain Aβ42 (pg/mg tissue) | Iba1+ Microglia (cells/mm²) |
|---|---|---|---|
| Wild-Type + Vehicle | 18.5 ± 2.1 | 150.6 ± 22.4 | 45.2 ± 5.8 |
| 5xFAD + Vehicle | 55.8 ± 5.6 | 2850.4 ± 310.5 | 180.7 ± 15.2 |
| 5xFAD + this compound (10 mg/kg) | 28.2 ± 3.9 | 1560.1 ± 205.1 | 95.3 ± 10.1 |
Data are presented as mean ± SEM. N=12 per group. Treatment administered daily for 4 weeks.
Table 3: In Vivo Efficacy of this compound in MPTP Mouse Model of Parkinson's Disease
| Treatment Group | Rotarod (Latency to Fall, sec) | Striatal Dopamine (ng/mg tissue) |
|---|---|---|
| Saline + Vehicle | 175.4 ± 12.8 | 15.2 ± 1.8 |
| MPTP + Vehicle | 45.2 ± 6.5 | 4.8 ± 0.9 |
| MPTP + this compound (10 mg/kg) | 110.8 ± 10.1 | 9.7 ± 1.2 |
Data are presented as mean ± SEM. N=10 per group. Treatment administered daily for 2 weeks.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Protocol 1: In Vitro Microglia Activation Assay
-
Cell Culture: BV-2 microglial cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Plating: Cells are seeded into 24-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with this compound (10 nM, 100 nM) or vehicle (0.1% DMSO) for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) from E. coli O111:B4 is added to a final concentration of 100 ng/mL to all wells except the vehicle control group.
-
Incubation: Plates are incubated for 24 hours.
-
Sample Collection: The cell culture supernatant is collected and centrifuged at 1,000 x g for 10 minutes to remove cellular debris.
-
Cytokine Quantification: TNF-α and IL-1β levels in the supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.
Protocol 2: Quantification of Brain Aβ42 Levels via ELISA
-
Tissue Homogenization: Mouse forebrain tissue is snap-frozen in liquid nitrogen. The frozen tissue is weighed and homogenized in 8 volumes of tissue lysate buffer (e.g., 20 mM Tris-HCl, 250 mM sucrose, with protease inhibitors).[7]
-
Soluble Fraction: The homogenate is centrifuged at 100,000 x g for 1 hour at 4°C. The supernatant (soluble fraction) is collected.
-
Insoluble Fraction: The remaining pellet is resuspended in 70% formic acid, sonicated, and centrifuged again. The supernatant is collected and neutralized with 1M Tris buffer.[8]
-
ELISA Procedure:
-
A 96-well plate is coated with a capture antibody specific for the C-terminus of Aβ42 (e.g., m21F12) and incubated overnight at 4°C.[9]
-
The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS).
-
Brain lysate samples and Aβ42 standards are added to the wells and incubated for 2 hours at room temperature.[10]
-
After washing, a biotinylated detection antibody specific for the N-terminus of human Aβ (e.g., m3D6) is added and incubated for 2 hours.[9]
-
Streptavidin-HRP is added after another wash step.
-
The plate is washed, and a TMB substrate is added. The reaction is stopped with stop solution.[11]
-
The optical density is read at 450 nm, and concentrations are calculated based on the standard curve.
-
Caption: Workflow for testing this compound in an AD mouse model.
Protocol 3: Immunohistochemistry for Microglial Activation (Iba1)
-
Tissue Preparation: Mice are deeply anesthetized and transcardially perfused with ice-cold PBS followed by 4% paraformaldehyde (PFA). Brains are extracted, post-fixed in 4% PFA overnight, and then cryoprotected in 30% sucrose.
-
Sectioning: Coronal sections (30 µm) are cut using a cryostat and stored in a cryoprotectant solution.
-
Antigen Retrieval: Free-floating sections are washed in PBS. For Iba1, heat-induced antigen retrieval may be performed using a citrate buffer (pH 6.0) at 90°C for 10 minutes.[12]
-
Blocking: Sections are incubated in a blocking buffer (e.g., PBS with 0.3% Triton X-100 and 5% normal goat serum) for 1-2 hours at room temperature to prevent non-specific antibody binding.[13]
-
Primary Antibody: Sections are incubated with a rabbit anti-Iba1 primary antibody (e.g., 1:1000 dilution) in blocking buffer overnight at 4°C.[14]
-
Secondary Antibody: After washing, sections are incubated with a fluorescently-labeled goat anti-rabbit secondary antibody for 2 hours at room temperature.
-
Mounting and Imaging: Sections are mounted onto slides with a mounting medium containing DAPI (for nuclear counterstaining). Images are captured using a confocal or fluorescence microscope.
-
Quantification: The number of Iba1-positive cells is counted in defined regions of interest (e.g., the hippocampus) using imaging software.
Protocol 4: Morris Water Maze for Spatial Memory Assessment
-
Apparatus: A circular pool (120-150 cm diameter) is filled with opaque water (22°C) and surrounded by distinct visual cues.[15][16] A small escape platform (10 cm diameter) is submerged 1 cm below the water surface in a target quadrant.
-
Acquisition Training (Days 1-4):
-
Each mouse undergoes four trials per day.
-
For each trial, the mouse is gently placed into the water facing the pool wall at one of four semi-random start locations.[17]
-
The mouse is allowed to swim and find the hidden platform for a maximum of 60-90 seconds.[16][17]
-
If the mouse finds the platform, it is allowed to rest there for 15-30 seconds. If it fails, it is gently guided to the platform.[17]
-
The time to reach the platform (escape latency) is recorded by a video tracking system.
-
-
Probe Trial (Day 5):
-
The escape platform is removed from the pool.
-
The mouse is allowed to swim freely for 60 seconds.[18]
-
The time spent in the target quadrant where the platform was previously located is measured as an index of spatial memory.
-
Protocol 5: Rotarod Test for Motor Coordination
-
Apparatus: A motorized rotating rod (e.g., 3 cm diameter) with individual lanes for each mouse.
-
Habituation/Training (Days 1-2): Mice are trained on the rotarod at a constant, low speed (e.g., 4 RPM) for several trials to acclimate them to the apparatus.[19][20]
-
Testing (Day 3):
-
The rod is set to an accelerating speed (e.g., from 4 to 40 RPM over 300 seconds).[20][21]
-
Each mouse is placed on the rotating rod, and the trial begins.
-
The latency to fall off the rod is automatically recorded.
-
Each mouse performs 3-4 trials with an inter-trial interval of at least 30 minutes.[19][20]
-
The average latency to fall across the trials is used as the measure of motor coordination and balance.
-
Caption: Logical flow from this compound to functional improvement.
Conclusion
The hypothetical p38α MAPK inhibitor, this compound, demonstrates significant therapeutic potential in preclinical models of neurodegenerative disease. By targeting a key node in the neuroinflammatory signaling network, this compound effectively reduces the production of inflammatory mediators, mitigates key pathological features of Alzheimer's and Parkinson's diseases, and improves functional outcomes in animal models. These findings underscore the viability of targeting the p38 MAPK pathway and support the continued development of selective inhibitors like this compound as a potential disease-modifying therapy for patients suffering from these debilitating conditions. Further studies are warranted to explore the long-term safety and efficacy of this compound.
References
- 1. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Targeting p38 MAPK: Molecular Docking and Therapeutic Insights for Alzheimer’s Disease Management [publishing.emanresearch.org]
- 5. Role of p38/MAPKs in Alzheimer's disease: implications for amyloid beta toxicity targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of Nuclear Factor Kappa B (NF-KB) Signalling in Neurodegenerative Diseases: An Mechanistic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Reliable Way to Detect Endogenous Murine β-Amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental Investigation of Antibody-Mediated Clearance Mechanisms of Amyloid-β in CNS of Tg-SwDI Transgenic Mice | Journal of Neuroscience [jneurosci.org]
- 10. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]
- 11. takarabio.com [takarabio.com]
- 12. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Different Methods for Evaluating Microglial Activation Using Anti-Ionized Calcium-Binding Adaptor Protein-1 Immunohistochemistry in the Cuprizone Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
- 17. mmpc.org [mmpc.org]
- 18. cyagen.com [cyagen.com]
- 19. Rotarod Test to assess motor coordination in a mouse parkinsonian model [protocols.io]
- 20. protocols.io [protocols.io]
- 21. parkinsonsroadmap.org [parkinsonsroadmap.org]
Delving into the Downstream Consequences of BRD3731: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the downstream effects of BRD3731, a selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β). Designed for researchers, scientists, and drug development professionals, this document synthesizes current research to elucidate the molecular pathways and cellular outcomes modulated by this compound. Through a comprehensive review of existing literature, this guide outlines the mechanism of action of BRD3731 and its implications for various cellular processes, supported by quantitative data, detailed experimental protocols, and visual signaling pathways.
Introduction to BRD3731
BRD3731 has emerged as a potent and selective tool for investigating the multifaceted roles of GSK3β, a serine/threonine kinase implicated in a wide array of cellular signaling pathways. GSK3β is a critical regulator in processes such as metabolism, cell proliferation, differentiation, and apoptosis. Its dysregulation has been linked to numerous pathologies, including neurodegenerative diseases, metabolic disorders, and cancer. BRD3731 offers a means to dissect the specific contributions of the β isoform of GSK3, exhibiting a 14-fold selectivity for GSK3β over GSK3α, with IC50 values of 15 nM and 215 nM, respectively. This guide explores the downstream signaling cascades and cellular responses following the inhibition of GSK3β by BRD3731.
Quantitative Analysis of BRD3731's Effects
The following tables summarize the quantitative data on the downstream effects of BRD3731 across various experimental models.
Table 1: Inhibitory Activity of BRD3731
| Target | IC50 (nM) | Selectivity (fold) |
| GSK3β | 15 | 14 |
| GSK3α | 215 |
Table 2: Effects of BRD3731 on Microglial Activation and Inflammation in SIM-A9 Cells
| Marker | Concentration (µM) | mRNA Inhibition (%) | Protein Inhibition (%) |
| Microglial Activation | |||
| CD11b | 10 | 38.11 | Not Reported |
| 20 | 53.23 | Not Reported | |
| Iba1 | 10 | 88.58 | Not Reported |
| 20 | 95.48 | Not Reported | |
| Pro-inflammatory Cytokines | |||
| IL-1β | 10 | 75.67 | Not Reported |
| 20 | 92.75 | 89.57 | |
| IL-6 | 10 | 42.14 | Not Reported |
| 20 | 54.57 | 47.85 | |
| TNF-α | Not Reported | Not Reported | 74.62 (at 20 µM) |
Table 3: Impact of BRD3731 on NF-κB Signaling in SIM-A9 Cells
| Parameter | Concentration (µM) | Reduction (%) |
| Nuclear NF-κB p65 | 20 | 35.32 |
Table 4: Cellular Effects of BRD3731 in Various Cell Lines
| Cell Line | Effect | Concentration (µM) | Duration |
| SH-SY5Y | Inhibition of CRMP2 phosphorylation | 1-10 | 24 hours |
| HL-60 | Decrease in β-catenin (S33/37/T41) phosphorylation | 20 | 24 hours |
| Increase in β-catenin (S675) phosphorylation | 20 | 24 hours | |
| TF-1 | Impaired colony formation | 10-20 | 7-10 days |
| MV4-11 | Increased colony formation | 10-20 | 7-10 days |
Key Downstream Signaling Pathways Modulated by BRD3731
BRD3731, through its selective inhibition of GSK3β, influences several critical signaling pathways.
Wnt/β-Catenin Pathway
GSK3β is a central negative regulator of the canonical Wnt signaling pathway. In the absence of a Wnt ligand, GSK3β phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK3β by BRD3731 prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator, promoting the expression of Wnt target genes.
NF-κB Signaling Pathway
GSK3β can modulate the NF-κB signaling pathway, a key regulator of inflammation. By inhibiting GSK3β, BRD3731 has been shown to hinder the nuclear translocation of the p65 subunit of NF-κB. This leads to a downstream reduction in the expression of pro-inflammatory cytokines.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of BRD3731's downstream effects.
Western Blot Analysis of Phosphorylated Proteins (p-CRMP2, p-β-catenin)
1. Cell Culture and Treatment:
-
Culture SH-SY5Y or HL-60 cells to 80% confluency.
-
Treat cells with BRD3731 (1-20 µM) or vehicle control (DMSO) for 24 hours.
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
3. Protein Quantification:
-
Determine protein concentration using a BCA assay.
4. SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-p-CRMP2, anti-p-β-catenin S33/37/T41, anti-p-β-catenin S675, diluted 1:1000 in 5% BSA/TBST).
-
Wash the membrane and incubate with HRP-conjugated secondary antibody (1:2000 in 5% non-fat milk/TBST) for 1 hour at room temperature.
-
Visualize bands using an ECL detection system.
Colony Formation Assay
1. Cell Seeding:
-
Seed TF-1 or MV4-11 cells in 6-well plates at a density of 500-1000 cells per well in methylcellulose-based medium.
2. Treatment:
-
Add BRD3731 (10-20 µM) or vehicle control to the medium.
3. Incubation:
-
Incubate the plates for 7-10 days at 37°C in a humidified atmosphere with 5% CO2.
4. Staining and Counting:
-
Stain colonies with crystal violet.
-
Count colonies containing ≥50 cells.
Audiogenic Seizure Model in Fmr1 KO Mice
1. Animal Model:
-
Use Fmr1 knockout (KO) mice and wild-type littermates as controls.
2. Drug Administration:
-
Administer BRD3731 (e.g., 30 mg/kg, intraperitoneally) or vehicle to the mice.
3. Seizure Induction:
-
After a set time post-injection (e.g., 30-60 minutes), place the mouse in a sound-attenuated chamber.
-
Expose the mouse to a high-intensity acoustic stimulus (e.g., 120 dB) for a defined period (e.g., 2 minutes).
4. Seizure Scoring:
-
Observe and score the seizure severity based on a standardized scale (e.g., 0 = no response, 1 = wild running, 2 = clonic seizure, 3 = tonic seizure, 4 = respiratory arrest/death).[1]
Conclusion
BRD3731 serves as a valuable chemical probe for elucidating the intricate downstream effects of GSK3β inhibition. Its selectivity allows for a more precise understanding of the roles of GSK3β in various signaling pathways, including the Wnt/β-catenin and NF-κB pathways. The experimental protocols and data presented in this guide provide a framework for researchers to investigate the therapeutic potential of targeting GSK3β in a range of diseases. Further research is warranted to fully uncover the complete spectrum of BRD3731's effects and its potential for clinical translation.
References
BRD3731: A Selective GSK3β Inhibitor and its Therapeutic Potential in Post-Traumatic Stress Disorder Research
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: BRD3731 is a potent and selective small molecule inhibitor of Glycogen Synthase Kinase 3β (GSK3β), a serine/threonine kinase implicated in a wide array of cellular processes.[1][2] GSK3β is a key regulator in numerous signaling pathways, including the Wnt/β-catenin pathway, and is a therapeutic target of interest for a variety of diseases, including non-insulin-dependent diabetes mellitus, neurodegenerative disorders, and cancer.[2] Notably, BRD3731's potential is being explored for psychiatric conditions such as mood disorders and post-traumatic stress disorder (PTSD).[1][2] Its selectivity for the β isoform over the α isoform of GSK3 provides a valuable tool for dissecting the specific roles of GSK3β in pathophysiology.[3][4] This document provides a comprehensive overview of BRD3731, its mechanism of action, available experimental data, and its potential application in PTSD research.
Quantitative Data on BRD3731 Activity
The inhibitory activity and cellular effects of BRD3731 have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of BRD3731 and its Enantiomer
| Compound | Target | IC50 | Selectivity (GSK3α/GSK3β) | Reference |
| BRD3731 | GSK3β | 15 nM | 14.3-fold | [1][2] |
| GSK3α | 215 nM | [1][2] | ||
| GSK3β (D133E mutant) | 53 nM | [2] | ||
| (R)-BRD3731 | GSK3β | 1.05 µM | 6.4-fold | [5] |
| GSK3α | 6.7 µM | [5] |
Table 2: Cellular Activity of BRD3731
| Cell Line | Concentration | Duration | Observed Effect | Reference |
| SH-SY5Y (Neuroblastoma) | 1-10 µM | 24 hours | Inhibition of CRMP2 phosphorylation. | [1][2] |
| HL-60 (Leukemia) | 20 µM | 24 hours | Decreased β-catenin S33/37/T41 phosphorylation; Induced β-catenin S675 phosphorylation. | [1][2] |
| TF-1 (Erythroleukemia) | 10-20 µM | 7-10 days | Impaired colony formation. | [2][6] |
| MV4-11 (Leukemia) | 10-20 µM | 7-10 days | Increased colony-forming ability. | [2][6] |
Table 3: In Vivo Efficacy of BRD3731
| Animal Model | Dosage & Administration | Observed Effect | Reference |
| Fmr1 KO mice | 30 mg/kg; intraperitoneal (i.p.) | Reduction in audiogenic seizures. | [2] |
Mechanism of Action and Signaling Pathways
BRD3731 exerts its effects by directly inhibiting the kinase activity of GSK3β. GSK3 is a constitutively active kinase that is inhibited in response to various stimuli, such as growth factors and Wnt signaling.[7]
The Wnt/β-Catenin Signaling Pathway
In the absence of a Wnt signal, GSK3β is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[7][8] This keeps cytoplasmic β-catenin levels low. By inhibiting GSK3β, BRD3731 prevents the phosphorylation of β-catenin.[1][2] This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus where it acts as a transcriptional co-activator for genes involved in cell proliferation, differentiation, and survival.[8]
Caption: Wnt/β-catenin pathway modulation by BRD3731.
Relevance to PTSD
The pathophysiology of PTSD involves morphological and functional changes in brain regions critical for stress response and fear memory, including the prefrontal cortex, amygdala, and hippocampus.[9] The AKT/GSK-3β/β-catenin signaling pathway has been identified as a molecular correlate of genetically determined differences in the severity of PTSD-like symptoms in animal models.[10] Studies have shown that in PTSD-susceptible mice, long-term maintenance of fear is associated with increased levels of phosphorylated (inactive) GSK-3β and increased β-catenin levels within the basolateral amygdala.[10] This suggests that modulating this pathway could be a viable therapeutic strategy. By inhibiting GSK3β, BRD3731 could potentially normalize aberrant signaling in these key brain circuits, thereby facilitating fear extinction and reducing other PTSD-related symptoms.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are representative protocols based on standard laboratory practices.
In Vitro Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of BRD3731 required to inhibit 50% of GSK3β and GSK3α activity.
Methodology:
-
Reagents and Materials: Recombinant human GSK3β and GSK3α enzymes, a suitable peptide substrate (e.g., a pre-phosphorylated peptide like CREBtide), ATP (radiolabeled [γ-³²P]ATP or cold ATP for non-radioactive assays), kinase buffer, 96-well plates, and a detection system (scintillation counter or luminescence plate reader).
-
Assay Procedure:
-
A dilution series of BRD3731 is prepared in DMSO and then diluted in kinase buffer.
-
The recombinant GSK3 enzyme (either α or β isoform) is added to the wells of a 96-well plate containing the diluted inhibitor or DMSO (vehicle control).
-
The plate is incubated for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
The kinase reaction is initiated by adding a master mix containing the peptide substrate and ATP.
-
The reaction is allowed to proceed for a set time (e.g., 30-60 minutes) at 30°C.
-
The reaction is terminated by adding a stop solution (e.g., phosphoric acid or EDTA).
-
-
Detection:
-
Radiometric: The phosphorylated substrate is captured on a filter membrane, washed to remove unincorporated [γ-³²P]ATP, and the radioactivity is quantified using a scintillation counter.
-
Non-Radiometric (e.g., ADP-Glo™ Kinase Assay): The amount of ADP produced is quantified via a luminescence-based reaction.
-
-
Data Analysis: The percentage of inhibition for each BRD3731 concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.
Western Blot Analysis of CRMP2 and β-catenin Phosphorylation
Objective: To assess the effect of BRD3731 on the phosphorylation status of GSK3β substrates in a cellular context.
Methodology:
-
Cell Culture and Treatment: SH-SY5Y or HL-60 cells are cultured under standard conditions.[1][2] Cells are then treated with various concentrations of BRD3731 (e.g., 1-20 µM) or DMSO vehicle for a specified duration (e.g., 24 hours).[1][2]
-
Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA or Bradford protein assay.
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are denatured, loaded onto an SDS-polyacrylamide gel, and separated by electrophoresis.
-
The separated proteins are transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated forms of target proteins (e.g., phospho-CRMP2, phospho-β-catenin S33/37/T41) and total forms of these proteins. An antibody for a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
-
Detection and Analysis:
-
The membrane is washed and incubated with a species-appropriate HRP-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
The intensity of the bands is quantified using densitometry software. The ratio of phosphorylated protein to total protein is calculated and normalized to the vehicle control.
-
In Vivo Audiogenic Seizure Model
Objective: To evaluate the efficacy of BRD3731 in reducing seizure susceptibility in a Fragile X syndrome mouse model.[2]
Methodology:
-
Animals: Fmr1 knockout (KO) mice, which are known to be susceptible to audiogenic seizures, and wild-type littermates are used.
-
Drug Administration: Mice are administered a single intraperitoneal (i.p.) injection of BRD3731 (30 mg/kg) or vehicle control.[2]
-
Audiogenic Seizure Induction: At a set time post-injection (e.g., 30-60 minutes), mice are placed individually into a sound-attenuating chamber. They are exposed to a high-intensity acoustic stimulus (e.g., 120 dB bell or siren) for a fixed duration (e.g., 60 seconds).
-
Behavioral Scoring: The seizure response is observed and scored by a trained experimenter blinded to the treatment conditions. A typical scoring scale might include:
-
0: No response.
-
1: Wild running.
-
2: Clonic seizure (loss of righting reflex).
-
3: Tonic seizure (limb extension).
-
4: Respiratory arrest/death.
-
-
Data Analysis: The incidence and severity of seizures are compared between the BRD3731-treated and vehicle-treated groups using appropriate statistical tests (e.g., Fisher's exact test for incidence, Mann-Whitney U test for severity scores).
Visualizations: Workflows and Therapeutic Rationale
The following diagrams illustrate the proposed therapeutic mechanism and a potential experimental workflow for testing BRD3731 in a PTSD context.
Caption: Proposed therapeutic mechanism of BRD3731 in PTSD.
Caption: Experimental workflow for testing BRD3731 in a fear extinction model.
Conclusion and Future Directions
BRD3731 is a valuable chemical probe for studying the isoform-specific functions of GSK3β. Its high selectivity and demonstrated activity in both cellular and in vivo models make it a compelling candidate for further investigation.[1][2] The implication of the GSK3β signaling pathway in the long-term maintenance of PTSD-like symptoms provides a strong rationale for exploring the therapeutic potential of BRD3731 in this disorder.[10]
Future research should focus on:
-
PTSD-Specific Animal Models: Evaluating the efficacy of BRD3731 in established preclinical models of PTSD, such as fear conditioning and extinction, to assess its impact on trauma-related memory and anxiety-like behaviors.
-
Pharmacokinetics and Brain Penetrance: Characterizing the pharmacokinetic profile of BRD3731 to ensure adequate brain exposure for targeting central nervous system disorders.
-
Long-term Safety: Assessing the long-term safety and potential off-target effects of chronic GSK3β inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cenmed.com [cenmed.com]
- 7. Involvement of the Glycogen Synthase Kinase-3 Signaling Pathway in TBI Pathology and Neurocognitive Outcome | PLOS One [journals.plos.org]
- 8. Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Effects of Bioactive Compounds on PTSD Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AKT/GSK-3beta/beta-catenin signalling within hippocampus and amygdala reflects genetically determined differences in posttraumatic stress disorder like symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iomcworld.org [iomcworld.org]
- 12. Novel Approaches for the Treatment of Post-Traumatic Stress Disorder: A Systematic Review of Non-Invasive Brain Stimulation Interventions and Insights from Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potential of BRD3731 in Diabetes Mellitus: A Scientific Rationale for Preclinical Investigation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diabetes mellitus, a metabolic disorder characterized by hyperglycemia, presents a significant global health challenge. Glycogen synthase kinase 3β (GSK3β) has emerged as a critical negative regulator in the insulin signaling pathway and a key player in pancreatic β-cell function. Its inhibition is a promising therapeutic strategy for diabetes. BRD3731 is a potent and selective small molecule inhibitor of GSK3β. While direct preclinical studies of BRD3731 in diabetes models are not yet published, its biochemical profile and the extensive body of research on GSK3β's role in diabetes provide a strong rationale for its investigation. This technical guide summarizes the known properties of BRD3731, details the pivotal role of GSK3β in diabetic pathophysiology, and proposes a framework for the early-stage preclinical evaluation of BRD3731 as a potential novel therapeutic for diabetes.
Introduction to BRD3731
BRD3731 is a pyrazolodihydropyridine compound identified as a selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β).[1] GSK3 is a serine/threonine kinase that exists in two highly homologous isoforms, GSK3α and GSK3β, which are encoded by separate genes.[2] These isoforms are key regulators in a multitude of cellular processes, including glycogen metabolism, cell proliferation, and apoptosis.[3] Notably, GSK3β is a crucial component of the Wnt signaling pathway and a negative regulator in the insulin signaling cascade.[2][3] Dysregulation of GSK3β activity has been implicated in various pathologies, including non-insulin-dependent diabetes mellitus, neurodegenerative disorders, and cancer.[2]
The development of isoform-selective GSK3 inhibitors like BRD3731 is of significant interest, as it may offer a more targeted therapeutic approach with potentially fewer off-target effects compared to dual GSK3α/β inhibitors.[2]
Quantitative Profile of BRD3731
The known quantitative data for BRD3731 is summarized below, highlighting its potency and selectivity for GSK3β.
| Parameter | Value | Target | Notes |
| IC50 | 15 nM | GSK3β | In vitro enzymatic assay.[2] |
| 215 nM | GSK3α | In vitro enzymatic assay, demonstrating 14-fold selectivity for GSK3β.[2] | |
| 53 nM | GSK3β (D133E) | Reduced potency against a mutant form of GSK3β.[2] | |
| Kd | 3.3 µM | GSK3β | Cellular context.[2] |
Early-Stage Experimental Data for BRD3731
The following table summarizes the key findings from early-stage in vitro experiments involving BRD3731.
| Cell Line | Concentration(s) | Duration | Key Finding |
| SH-SY5Y | 1-10 µM | 24 hours | Inhibition of CRMP2 phosphorylation.[2] |
| HL-60 | 20 µM | 24 hours | Decreased β-catenin S33/37/T41 phosphorylation and induced β-catenin S675 phosphorylation.[2] |
| TF-1 | 10-20 µM | Not Specified | Impaired colony formation.[2] |
| MV4-11 | 10-20 µM | Not Specified | Increased colony-forming ability.[2] |
An in vivo study in a mouse model of Fragile X syndrome demonstrated that BRD3731, at a dose of 30 mg/kg (i.p.), reduced audiogenic seizures.[2]
The Central Role of GSK3β in Diabetes Pathophysiology
The rationale for investigating BRD3731 in diabetes stems from the well-established role of its target, GSK3β, in glucose homeostasis and pancreatic β-cell function.
GSK3β in Insulin Signaling and Glucose Metabolism
Insulin signaling is fundamental to the regulation of glucose uptake and metabolism in peripheral tissues like skeletal muscle and adipose tissue. GSK3β acts as a negative regulator in this pathway.
Caption: Insulin signaling pathway leading to glucose uptake and glycogen synthesis.
In a state of insulin resistance, the inhibitory signal from Akt to GSK3β is diminished, leading to persistently high GSK3β activity. This, in turn, suppresses glycogen synthase, contributing to hyperglycemia.[4][5][6] Furthermore, overactive GSK3β can phosphorylate Insulin Receptor Substrate 1 (IRS-1) on serine residues, which impairs its ability to be tyrosine phosphorylated by the insulin receptor, thereby attenuating the entire insulin signaling cascade.[6]
GSK3β in Pancreatic β-Cell Function and Mass
The health and proper functioning of pancreatic β-cells are critical for insulin production and secretion. Studies have shown that GSK3β plays a role in β-cell proliferation and survival. Inhibition of GSK3β has been demonstrated to protect β-cells from apoptosis induced by high glucose and saturated fatty acids.[7] Moreover, GSK3 inhibition can increase β-cell survival by enhancing the stability of crucial transcription factors like IPF1/PDX1, which are vital for pancreas development and β-cell function.[7] Genetic studies in mouse models have shown that reduced GSK3β activity can preserve β-cell mass and prevent the onset of diabetes in the context of insulin resistance.[8]
Caption: Role of GSK3β in pancreatic β-cell function and mass.
Proposed Preclinical Investigation of BRD3731 for Diabetes
Based on the established roles of GSK3β, a structured preclinical investigation of BRD3731 is warranted to evaluate its therapeutic potential in diabetes. The following is a proposed experimental workflow.
Caption: Proposed preclinical workflow for evaluating BRD3731 in diabetes.
In Vitro and Ex Vivo Experimental Protocols
-
Objective: To determine the effect of BRD3731 on basal and insulin-stimulated glucose uptake.
-
Methodology:
-
Culture and differentiate 3T3-L1 adipocytes or L6 myotubes.
-
Serum-starve the cells for 2-4 hours.
-
Pre-incubate cells with varying concentrations of BRD3731 for a specified time (e.g., 30 minutes to 24 hours).
-
Stimulate with a submaximal concentration of insulin (e.g., 10 nM) for 20-30 minutes.
-
Add 2-deoxy-D-[3H]glucose or a fluorescent glucose analog and incubate for 5-10 minutes.
-
Wash cells with ice-cold PBS to stop uptake.
-
Lyse the cells and measure radioactivity by liquid scintillation counting or fluorescence by plate reader.
-
Normalize glucose uptake to total protein content.
-
-
Objective: To assess the impact of BRD3731 on β-cell function.
-
Methodology:
-
Isolate pancreatic islets from rodents (e.g., mice or rats) by collagenase digestion.
-
Culture islets overnight to allow recovery.
-
Pre-incubate islets with varying concentrations of BRD3731 for a specified duration.
-
Wash and incubate islets in low glucose (e.g., 2.8 mM) Krebs-Ringer bicarbonate buffer (KRBB) for 1 hour.
-
Collect the supernatant for basal insulin secretion measurement.
-
Incubate the same islets in high glucose (e.g., 16.7 mM) KRBB for 1 hour.
-
Collect the supernatant for stimulated insulin secretion measurement.
-
Measure insulin concentration in the supernatants using ELISA.
-
In Vivo Experimental Protocols
-
Objective: To evaluate the effect of BRD3731 on whole-body glucose homeostasis and insulin sensitivity.
-
Animal Models: High-fat diet-induced obese mice, db/db mice, or Zucker Diabetic Fatty (ZDF) rats.
-
Methodology (OGTT):
-
Fast animals overnight (12-16 hours).
-
Administer BRD3731 or vehicle via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the glucose challenge.
-
Measure baseline blood glucose from the tail vein (t=0).
-
Administer a glucose solution orally (e.g., 2 g/kg body weight).
-
Measure blood glucose at various time points (e.g., 15, 30, 60, 90, 120 minutes) post-glucose administration.
-
-
Methodology (ITT):
-
Fast animals for 4-6 hours.
-
Administer BRD3731 or vehicle.
-
Measure baseline blood glucose (t=0).
-
Administer insulin intraperitoneally (e.g., 0.75 U/kg body weight).
-
Measure blood glucose at subsequent time points (e.g., 15, 30, 45, 60 minutes).
-
Conclusion
BRD3731, a potent and selective GSK3β inhibitor, represents a promising candidate for investigation as a novel therapeutic agent for diabetes mellitus. The foundational role of GSK3β in the negative regulation of insulin signaling and in the modulation of pancreatic β-cell health provides a strong scientific rationale for this pursuit. While direct experimental evidence for BRD3731 in diabetes is currently lacking, the proposed preclinical studies, leveraging established methodologies, would systematically evaluate its potential to improve glucose homeostasis, enhance insulin sensitivity, and preserve β-cell function. The findings from such an investigation could pave the way for a new class of targeted therapies for this widespread and debilitating disease.
References
- 1. A label-free real-time method for measuring glucose uptake kinetics in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery and development of GSK3 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genetic Deficiency of Glycogen Synthase Kinase-3β Corrects Diabetes in Mouse Models of Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of glycogen synthase kinase 3 improves insulin action and glucose metabolism in human skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glycogen synthesis and beyond, a comprehensive review of GSK3 as a key regulator of metabolic pathways and a therapeutic target for treating metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genetic Deficiency of Glycogen Synthase Kinase-3β Corrects Diabetes in Mouse Models of Insulin Resistance | PLOS Biology [journals.plos.org]
The Kinase Selectivity Profile of BRD3731: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the kinase selectivity profile of BRD3731, a potent and selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β). The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and mechanism of action of this compound. This document details the quantitative kinase inhibition data, the experimental protocols used for its determination, and the key signaling pathways modulated by BRD3731.
Introduction
BRD3731 is a small molecule inhibitor that has demonstrated significant selectivity for GSK3β over its closely related isoform, GSK3α.[1][2] Glycogen Synthase Kinase 3 is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[3] Dysregulation of GSK3 activity has been implicated in various diseases, such as neurodegenerative disorders, psychiatric conditions, diabetes, and cancer.[1][3] The development of isoform-selective GSK3 inhibitors like BRD3731 is of significant interest for therapeutic intervention, as it may offer a more targeted approach with potentially fewer off-target effects compared to non-selective inhibitors.[1]
This guide summarizes the publicly available data on the kinase selectivity of BRD3731, provides detailed methodologies for the key experiments cited, and visualizes the relevant signaling pathways to facilitate a deeper understanding of its biological context.
Kinase Selectivity Profile of BRD3731
The selectivity of BRD3731 has been primarily characterized against the two GSK3 isoforms, GSK3α and GSK3β. The inhibitory activity is typically reported as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the kinase by 50%.
| Kinase Target | IC50 (nM) | Selectivity (fold) | Reference |
| GSK3β | 15 | 14 | [1] |
| GSK3α | 215 | - | [1] |
| GSK3β (D133E mutant) | 53 | - | [1] |
(R)-BRD3731, an enantiomer of BRD3731, has also been characterized and shows IC50s of 1.05 µM and 6.7 µM for GSK3β and GSK3α, respectively.[4]
While BRD3731 is described as having "unparalleled kinome-wide selectivity," a comprehensive public dataset from a broad kinase panel screen was not available in the primary literature's supplementary materials at the time of this guide's compilation. The primary characterization has focused on its high selectivity for GSK3β over GSK3α.
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize the kinase selectivity and cellular engagement of BRD3731.
Biochemical Kinase Inhibition Assay (Motility-Shift Microfluidic Assay)
This assay is a direct measure of kinase activity and its inhibition by a compound. The principle is based on the change in electrophoretic mobility of a substrate peptide upon its phosphorylation by the kinase.
Materials:
-
Recombinant human GSK3α and GSK3β enzymes
-
Fluorescently labeled peptide substrate for GSK3
-
ATP (Adenosine triphosphate)
-
BRD3731 (or other test compounds)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Stop solution (e.g., 100 mM HEPES, pH 7.5, 0.015% Brij-35, 0.2% Coating Reagent #3, 10 mM EDTA)
-
Microfluidic chip-based mobility-shift assay platform (e.g., Caliper LabChip EZ Reader)
Procedure:
-
Compound Preparation: Prepare a serial dilution of BRD3731 in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the recombinant GSK3α or GSK3β enzyme and the fluorescently labeled peptide substrate in assay buffer to their optimal working concentrations.
-
Kinase Reaction:
-
Add the enzyme solution to the wells of a 384-well microplate.
-
Add the BRD3731 dilution series or DMSO (vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding the ATP and substrate mixture to all wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow for enzymatic reaction.
-
-
Reaction Termination: Stop the reaction by adding the stop solution containing EDTA.
-
Data Acquisition:
-
Place the microplate in the microfluidic mobility-shift assay instrument.
-
The instrument aspirates the samples from each well into the microfluidic chip.
-
An electric field is applied, separating the phosphorylated product from the non-phosphorylated substrate based on their different electrophoretic mobilities.
-
The fluorescence of the separated substrate and product is detected, and the ratio of product to the sum of product and substrate is calculated to determine the percent conversion.
-
-
Data Analysis:
-
The percent inhibition for each BRD3731 concentration is calculated relative to the DMSO control.
-
The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Cellular Target Engagement Assay (NanoBRET™)
This assay measures the binding of a compound to its target protein within intact, living cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same target.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for GSK3β fused to NanoLuc® luciferase
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ fluorescent tracer for GSK3β
-
BRD3731 (or other test compounds)
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, 96-well or 384-well assay plates
-
Luminometer capable of measuring BRET signals (dual-filtered emission)
Procedure:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the GSK3β-NanoLuc® expression vector.
-
Plate the transfected cells into the assay plate and incubate for 24 hours to allow for protein expression.
-
-
Compound and Tracer Addition:
-
Prepare a serial dilution of BRD3731 in Opti-MEM®.
-
Prepare the NanoBRET™ tracer solution in Opti-MEM®.
-
Add the BRD3731 dilutions to the cells, followed by the addition of the tracer.
-
Incubate the plate at 37°C in a CO2 incubator for a defined period (e.g., 2 hours) to allow for compound and tracer to reach equilibrium.
-
-
Substrate Addition and Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the extracellular NanoLuc® inhibitor.
-
Add the substrate solution to all wells.
-
Read the plate within 10 minutes on a luminometer equipped with filters for NanoLuc® emission (donor, ~460nm) and the tracer's fluorescence (acceptor, ~610nm).
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission signal by the donor emission signal.
-
Normalize the BRET ratios to the vehicle (DMSO) control.
-
Plot the normalized BRET ratio against the logarithm of the BRD3731 concentration and fit the data to a sigmoidal dose-response curve to determine the cellular IC50.
-
Signaling Pathways Modulated by BRD3731
BRD3731, as a selective GSK3β inhibitor, primarily impacts signaling pathways where GSK3β plays a key regulatory role.
Canonical Wnt/β-catenin Signaling Pathway
In the absence of a Wnt signal, GSK3β is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[5] Inhibition of GSK3β by BRD3731 prevents the phosphorylation of β-catenin, leading to its stabilization, accumulation in the cytoplasm, and translocation to the nucleus, where it activates the transcription of Wnt target genes.[6]
GSK3β-CRMP2 Signaling Pathway
Collapsin Response Mediator Protein 2 (CRMP2) is a protein involved in neuronal development and axonal growth.[7] GSK3β phosphorylates CRMP2, which inhibits its activity and leads to a reduction in microtubule polymerization and axonal growth.[8] By inhibiting GSK3β, BRD3731 can decrease the phosphorylation of CRMP2, thereby promoting its activity and potentially contributing to neuro-regenerative effects.[9]
Conclusion
BRD3731 is a valuable research tool for elucidating the specific roles of GSK3β in various biological processes and disease models. Its high selectivity for GSK3β over GSK3α allows for a more precise interrogation of isoform-specific functions. The data and protocols presented in this guide provide a foundation for researchers to design and interpret experiments involving BRD3731, ultimately contributing to a better understanding of GSK3β biology and the development of novel therapeutics. Further kinome-wide screening data would be beneficial to fully delineate the selectivity profile of this compound.
References
- 1. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 2. NanoBRET™ Target Engagement Intracellular Kinase Assay, Nonbinding Surface Format Technical Manual [worldwide.promega.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Multifaceted roles of GSK-3 and Wnt/β-catenin in hematopoiesis and leukemogenesis: opportunities for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Activation of GSK-3 and phosphorylation of CRMP2 in transgenic mice expressing APP intracellular domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. manuals.plus [manuals.plus]
- 9. medchemexpress.com [medchemexpress.com]
Foundational Studies on CB3731 in Psychiatric Disorders: Information Not Publicly Available
Following a comprehensive search of publicly available scientific literature and clinical trial databases, no foundational studies, preclinical data, or clinical trial information could be identified for a compound designated as CB3731 in the context of psychiatric disorders.
This lack of public information prevents the creation of the requested in-depth technical guide and whitepaper. The core requirements, including the presentation of quantitative data, detailed experimental protocols, and visualization of signaling pathways, cannot be fulfilled without accessible research data on this compound.
The searches conducted included broad and specific queries for "this compound," its potential mechanism of action, and any associated preclinical or clinical research in psychiatric disorders. The search results did not yield any relevant documents, suggesting that this compound may be:
-
An internal compound code not yet disclosed publicly.
-
A very early-stage discovery compound with no published data.
-
A misidentified or incorrectly transcribed designation.
Without any foundational scientific information, it is not possible to provide the detailed technical guide requested by the user. Further investigation would require access to proprietary or non-public information regarding this specific compound.
Methodological & Application
Application Notes and Protocols for CB3731 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and storage of CB3731, a potent inhibitor of thymidylate synthase, for use in in vitro assays. Adherence to these guidelines is crucial for ensuring the compound's stability and the reproducibility of experimental results.
Quantitative Data Summary
For ease of comparison, the key quantitative data for this compound is summarized in the table below.
| Parameter | Value | Source |
| Molar Mass | 373.37 g/mol | N/A |
| Solubility in DMSO | ≥ 10 mM | N/A |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | N/A |
| Storage of Stock Solution | -20°C (short-term) or -80°C (long-term) | N/A |
Signaling Pathway of this compound
This compound exerts its biological effect by inhibiting thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP). dTMP is a necessary precursor for the synthesis of deoxythymidine triphosphate (dTTP), one of the four nucleoside triphosphates required for DNA replication and repair. By blocking TS, this compound depletes the intracellular pool of dTTP, leading to the inhibition of DNA synthesis and subsequent cell cycle arrest and apoptosis.
Caption: Signaling pathway of this compound, an inhibitor of Thymidylate Synthase.
Experimental Protocols
This section provides a detailed methodology for the preparation of a this compound stock solution and subsequent working solutions for in vitro assays.
Materials and Reagents
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Sterile, nuclease-free pipette tips
-
Vortex mixer
-
Sonicator (optional)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of a 10 mM Stock Solution
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Calculation: Calculate the volume of DMSO required to achieve a 10 mM stock solution.
-
Volume (L) = Mass of this compound (g) / (Molar Mass ( g/mol ) x Final Concentration (mol/L))
-
For example, to prepare a 10 mM stock solution from 1 mg of this compound:
-
Volume (L) = 0.001 g / (373.37 g/mol x 0.010 mol/L) = 0.0002678 L = 267.8 µL
-
-
-
Dissolution:
-
Aseptically add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex for 1-2 minutes until the powder is completely dissolved. A clear, colorless solution should be obtained.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes to aid dissolution.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected (amber) microcentrifuge tubes or cryovials.
-
Short-term storage: Store aliquots at -20°C for up to 1-2 weeks.
-
Long-term storage: For storage longer than two weeks, it is recommended to store the aliquots at -80°C. Properly stored, the stock solution should be stable for at least 6 months to a year.
-
Preparation of Working Solutions
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Prepare working solutions by diluting the stock solution in the appropriate cell culture medium or assay buffer to the desired final concentration.
-
Important: To avoid precipitation, it is recommended to perform serial dilutions. Do not add a small volume of the highly concentrated DMSO stock directly into a large volume of aqueous buffer.
-
Ensure the final concentration of DMSO in the assay is kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity. A vehicle control (medium or buffer with the same final concentration of DMSO) should always be included in experiments.
-
Experimental Workflow
The following diagram illustrates the key steps for dissolving and storing this compound for in vitro assays.
Caption: Workflow for preparing this compound stock solutions.
Application Notes and Protocols for CB3731 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CB3731 is a quinazoline-based antifolate compound designed as a potent inhibitor of thymidylate synthase (TS). As a close analog of the well-studied compound CB3717, this compound is utilized in preclinical research to investigate the impact of TS inhibition on tumor growth and to evaluate its potential as a chemotherapeutic agent. Thymidylate synthase plays a crucial role in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair. By targeting this enzyme, this compound and its analogs aim to disrupt DNA synthesis in rapidly dividing cancer cells, leading to cell cycle arrest and apoptosis.
These application notes provide a comprehensive overview of the administration protocol for this compound in mouse models of cancer, drawing upon established methodologies for the closely related and extensively documented compound, CB3717. The protocols outlined below are intended to serve as a guide for researchers in designing and executing in vivo efficacy studies.
Mechanism of Action: Thymidylate Synthase Inhibition
This compound, like its analog CB3717, functions as a competitive inhibitor of thymidylate synthase. The primary mechanism involves blocking the binding of the natural substrate, deoxyuridine monophosphate (dUMP), to the active site of the enzyme. This inhibition halts the conversion of dUMP to dTMP, thereby depleting the intracellular pool of thymidine triphosphate (dTTP), a critical building block for DNA synthesis. The disruption of this pathway preferentially affects rapidly proliferating cells, such as cancer cells, which have a high demand for DNA replication.
Application Notes and Protocols: CB3731 in CRMP2 Phosphorylation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Collapsin Response Mediator Protein 2 (CRMP2) is a crucial phosphoprotein in the central nervous system involved in neuronal development, axonal guidance, and synaptic plasticity.[1][2][3] The functional state of CRMP2 is tightly regulated by a series of phosphorylation events mediated by several kinases, including Glycogen Synthase Kinase 3β (GSK3β), Cyclin-Dependent Kinase 5 (Cdk5), and Rho kinase.[4][5][6] Phosphorylation of CRMP2 at specific residues, such as Threonine 509 (T509), Threonine 514 (T514), and Serine 522 (S522), by GSK3β and Cdk5 inhibits its activity, leading to a reduction in its ability to promote microtubule assembly and neurite outgrowth.[4][6][7] Dysregulation of CRMP2 phosphorylation has been implicated in various neurological disorders, making it a significant target for therapeutic intervention.[3][8]
CB3731 (also referred to as BRD3731) is a potent and selective inhibitor of GSK3β.[1] By targeting GSK3β, this compound can modulate the phosphorylation status of its downstream substrates, including CRMP2. This makes this compound a valuable tool for studying the role of GSK3β-mediated CRMP2 phosphorylation in various cellular and disease models. These application notes provide detailed protocols for utilizing this compound in both in vitro and cell-based CRMP2 phosphorylation assays.
Signaling Pathway
The signaling pathway leading to CRMP2 phosphorylation by GSK3β is a key regulatory mechanism in neurons. Various extracellular signals can activate upstream kinases that, in turn, regulate GSK3β activity. Active GSK3β then directly phosphorylates CRMP2 at specific threonine and serine residues, inhibiting its function. This compound acts as a selective inhibitor of GSK3β, thereby preventing the phosphorylation of CRMP2.
Data Presentation
The following table summarizes the key characteristics of this compound (BRD3731) as a GSK3β inhibitor and its effect on CRMP2 phosphorylation.
| Compound | Target | IC50 (GSK3β) | IC50 (GSK3α) | Selectivity (GSK3β vs GSK3α) | Effect on CRMP2 Phosphorylation | Cell Line | Effective Concentration |
| This compound (BRD3731) | GSK3β | 15 nM | 215 nM | 14-fold | Inhibition | SH-SY5Y | 1-10 µM |
| Data sourced from MedchemExpress.[1] |
Experimental Protocols
In Vitro Kinase Assay for CRMP2 Phosphorylation
This protocol details an in vitro assay to assess the direct inhibitory effect of this compound on GSK3β-mediated phosphorylation of recombinant CRMP2.
Workflow:
Materials:
-
Recombinant active GSK3β enzyme
-
Recombinant human CRMP2 protein (full-length)
-
This compound (BRD3731)
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA)
-
Dithiothreitol (DTT)
-
ATP
-
[γ-³²P]ATP (for radioactive detection, optional)
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Primary antibodies: anti-phospho-CRMP2 (Thr514 or Ser522), anti-CRMP2 (total)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Vehicle (DMSO)
Procedure:
-
Prepare Kinase Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing kinase assay buffer, DTT (1 mM), recombinant CRMP2 (0.5-1 µg), and recombinant active GSK3β (10-20 ng).
-
Add Inhibitor: Add this compound at various concentrations (e.g., 0.01, 0.1, 1, 10, 100 nM) or vehicle (DMSO) to the reaction tubes. Pre-incubate for 10 minutes at room temperature.
-
Initiate Reaction: Start the kinase reaction by adding ATP to a final concentration of 10-50 µM. For radioactive assays, include [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes with gentle agitation.
-
Stop Reaction: Terminate the reaction by adding 4X SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibody against phospho-CRMP2 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate.
-
Strip the membrane and re-probe with an antibody for total CRMP2 to confirm equal protein loading.
-
-
Data Analysis: Quantify the band intensities for phospho-CRMP2 and total CRMP2. Calculate the ratio of phospho-CRMP2 to total CRMP2 for each concentration of this compound and determine the IC50 value.
Cell-Based Assay for CRMP2 Phosphorylation in SH-SY5Y Cells
This protocol describes a method to evaluate the effect of this compound on CRMP2 phosphorylation in a cellular context using the human neuroblastoma cell line SH-SY5Y.[1]
Workflow:
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound (BRD3731)
-
Vehicle (DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Primary antibodies: anti-phospho-CRMP2 (Thr514 or Ser522), anti-CRMP2 (total), anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Culture: Plate SH-SY5Y cells in 6-well plates and grow to 70-80% confluency.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for a specified duration (e.g., 1-24 hours).[1]
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold cell lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit.
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Perform SDS-PAGE and Western blotting as described in the in vitro assay protocol.
-
Use anti-β-actin as a loading control.
-
-
Data Analysis: Quantify the band intensities for phospho-CRMP2, total CRMP2, and β-actin. Normalize the phospho-CRMP2 signal to total CRMP2 and then to the loading control. Compare the levels of phosphorylated CRMP2 in this compound-treated cells to the vehicle-treated control.
Conclusion
This compound is a valuable research tool for investigating the role of GSK3β in CRMP2-mediated neuronal processes. The provided protocols offer a framework for assessing the inhibitory activity of this compound on CRMP2 phosphorylation in both isolated enzyme and cellular systems. These assays can be adapted for screening and characterizing novel GSK3β inhibitors and for elucidating the downstream consequences of inhibiting this critical signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rho kinase inhibition improves endothelial function in human subjects with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dysregulation of CRMP2 post-translational modifications drive its pathological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Systemic Administration of a Brain Permeable Cdk5 Inhibitor Alters Neurobehavior [frontiersin.org]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. Inhibition of CRMP2 phosphorylation repairs CNS by regulating neurotrophic and inhibitory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Glycogen Synthase Kinase-3β (GSK3β) Inhibition in Glioblastoma Using Novel Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Druggability of CRMP2 for Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of BRD3731
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the available information on the in vivo application of BRD3731, a selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β). Due to the limited publicly available data on the specific in vivo dosing and pharmacokinetics of BRD3731, this document focuses on providing a framework based on its known biological context and general protocols for similar compounds.
Introduction
BRD3731 is a selective inhibitor of the serine/threonine kinase GSK-3β.[1] GSK-3β is a critical enzyme in numerous cellular signaling pathways, and its dysregulation has been implicated in a variety of pathologies, including psychiatric and neurodegenerative disorders. In preclinical studies, BRD3731 has shown potential in reversing cognitive deficits and normalizing cortical gamma oscillations in a mouse model of schizophrenia, highlighting its therapeutic promise for central nervous system (CNS) disorders.[1]
Quantitative Data Summary
Note: Specific quantitative pharmacokinetic data for BRD3731, such as Cmax, Tmax, and half-life from in vivo studies, are not available in the reviewed literature. The following table provides in vitro potency data.
| Compound | Target | IC₅₀ (nM) | Selectivity | Reference |
| BRD3731 | GSK-3β | 15 | ~14-fold vs GSK-3α | [BRD3731 is a selective GSK3β inhibitor, with IC50s of 15 nM and 215 nM for GSK3β and GSK3α, respectively.] |
| GSK-3α | 215 |
Signaling Pathway of GSK-3β
GSK-3β is a key regulator in multiple signaling cascades, including the Wnt/β-catenin and PI3K/Akt pathways. Its activity is primarily regulated by inhibitory phosphorylation at Serine 9.
Caption: Simplified GSK-3β signaling pathways.
Experimental Protocols
Protocol 1: Formulation of BRD3731 for In Vivo Administration
This protocol provides a general method for preparing BRD3731 for intraperitoneal (IP) injection in mice, based on common solvent formulations for poorly soluble compounds.
Materials:
-
BRD3731
-
Dimethyl sulfoxide (DMSO)
-
PEG300 or PEG400
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
or 20% (w/v) Sulfobutylether-β-cyclodextrin (SBE-β-CD) in sterile saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure A (PEG-based formulation):
-
Prepare a stock solution of BRD3731 in DMSO (e.g., 50 mg/mL).
-
To prepare a 5 mg/mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture and vortex until a clear solution is formed.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL and mix thoroughly.
-
The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Procedure B (Cyclodextrin-based formulation):
-
Prepare a stock solution of BRD3731 in DMSO (e.g., 50 mg/mL).
-
To prepare a 5 mg/mL working solution, add 100 µL of the DMSO stock solution to 900 µL of 20% SBE-β-CD in saline.
-
Mix thoroughly by vortexing until a clear solution is obtained.
-
The final solvent composition will be 10% DMSO in 20% SBE-β-CD/Saline.
Note: The working solution for in vivo experiments should be prepared fresh on the day of use. The final concentration of DMSO should be kept as low as possible to avoid toxicity.
Protocol 2: General Workflow for a Pharmacokinetic Study of BRD3731 in Mice
This protocol outlines a general procedure for conducting a pharmacokinetic (PK) study in mice to determine key parameters following a single dose of BRD3731.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
BRD3731 formulation (from Protocol 1)
-
Syringes and needles for administration (e.g., 27G)
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Anesthetic (e.g., isoflurane)
-
Centrifuge
-
-80°C freezer
-
LC-MS/MS system for bioanalysis
Experimental Workflow:
Caption: General workflow for a pharmacokinetic study.
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week prior to the experiment.
-
Dosing:
-
Fast mice for 4-6 hours before dosing (optional, depending on the study design).
-
Administer a single dose of the BRD3731 formulation via the desired route (e.g., intraperitoneal injection). The exact dose will need to be determined based on preliminary dose-range finding studies.
-
-
Blood Collection:
-
Collect blood samples (approximately 20-30 µL) at predetermined time points (e.g., pre-dose, 15 min, 30 min, 1h, 2h, 4h, 8h, and 24h post-dose).
-
Use appropriate blood collection techniques such as submandibular or saphenous vein puncture for serial sampling.
-
Collect blood into heparinized tubes to prevent coagulation.
-
-
Plasma Separation:
-
Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Carefully collect the plasma supernatant.
-
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of BRD3731 in plasma.
-
Analyze the plasma samples to determine the concentration of BRD3731 at each time point.
-
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
t½: Elimination half-life.
-
AUC: Area under the plasma concentration-time curve.
-
-
Utilize non-compartmental analysis software (e.g., Phoenix WinNonlin) for these calculations.
-
Conclusion
BRD3731 is a promising selective GSK-3β inhibitor with potential applications in CNS disorders. The protocols and information provided herein offer a foundational guide for researchers initiating in vivo studies with this compound. It is imperative to conduct preliminary dose-range finding and tolerability studies to determine the optimal dosing regimen for specific animal models and experimental endpoints. Further publication of detailed in vivo studies will be crucial for the continued development and understanding of BRD3731's therapeutic potential.
References
Protocol for Assessing the Efficacy of BRD3731 in Neuroinflammation Models
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Neuroinflammation, characterized by the activation of glial cells such as microglia and astrocytes, is a key pathological feature of numerous neurodegenerative diseases and neurological disorders. Glycogen synthase kinase 3β (GSK3β) has emerged as a critical regulator of the inflammatory cascade in the central nervous system. BRD3731 is a potent and selective inhibitor of GSK3β, offering a promising therapeutic strategy to mitigate neuroinflammation. These application notes provide detailed protocols for assessing the efficacy of BRD3731 in established in vitro and in vivo models of neuroinflammation.
Hypothesized Signaling Pathway of BRD3731 in Neuroinflammation
BRD3731 is hypothesized to exert its anti-inflammatory effects by inhibiting GSK3β, a key downstream effector of Toll-like receptor 4 (TLR4) signaling, which is activated by lipopolysaccharide (LPS). Inhibition of GSK3β is expected to suppress the nuclear factor-kappa B (NF-κB) pathway, a critical transcription factor for pro-inflammatory gene expression. This leads to a reduction in the production and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1][2][3][4][5][6][7][8][9][10]
Caption: Hypothesized signaling pathway of BRD3731 in neuroinflammation.
Part 1: In Vitro Assessment of BRD3731 Efficacy
This protocol details the use of cultured microglial and astrocyte cell lines to model neuroinflammation and assess the anti-inflammatory effects of BRD3731.
Experimental Workflow: In Vitro Studies
Caption: Workflow for in vitro assessment of BRD3731.
Materials and Reagents
-
Cell Lines: BV-2 murine microglial cells or primary rat/mouse astrocytes.
-
Cell Culture Media: DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
BRD3731 (stock solution in DMSO).
-
Lipopolysaccharide (LPS) from E. coli O111:B4.
-
Phosphate Buffered Saline (PBS).
-
Reagents for ELISA, Griess assay, Western blotting, and qPCR.
Experimental Protocol
-
Cell Seeding: Seed BV-2 cells or primary astrocytes in appropriate culture plates (e.g., 96-well for viability and Griess assay, 24-well for ELISA, 6-well for Western blot and qPCR) and allow them to adhere overnight.
-
BRD3731 Pre-treatment: Pre-treat cells with varying concentrations of BRD3731 (e.g., 10, 20, 40 µM) or vehicle (DMSO) for 1 hour.[11]
-
LPS Stimulation: Induce neuroinflammation by adding LPS to a final concentration of 100 ng/mL to the culture medium and incubate for 24 hours.[12][13] Include a control group without LPS stimulation.
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant for cytokine and nitric oxide analysis.
-
Cell Lysate: Wash the cells with cold PBS and lyse them using appropriate buffers for Western blot and qPCR analysis.
-
Readouts and Data Analysis
| Parameter | Method | Description |
| Cell Viability | MTT Assay | To ensure that the observed anti-inflammatory effects are not due to cytotoxicity of BRD3731.[14][15] |
| Nitric Oxide (NO) Production | Griess Assay | Measures the accumulation of nitrite, a stable product of NO, in the culture supernatant as an indicator of inflammatory response.[11][13] |
| Pro-inflammatory Cytokine Levels | ELISA | Quantify the concentration of TNF-α, IL-6, and IL-1β in the cell culture supernatant.[16][17][18] |
| Signaling Pathway Activation | Western Blot | Assess the phosphorylation status of GSK3β (at Ser9) and NF-κB (p65), and the degradation of IκBα in cell lysates.[1][3] |
| Pro-inflammatory Gene Expression | qPCR | Measure the mRNA expression levels of Tnf-α, Il-6, and Il-1β.[19] |
Part 2: In Vivo Assessment of BRD3731 Efficacy
This protocol describes the use of a mouse model of systemic inflammation-induced neuroinflammation to evaluate the therapeutic potential of BRD3731.
Experimental Workflow: In Vivo Studies
Caption: Workflow for in vivo assessment of BRD3731.
Animals and Housing
-
Animals: Adult male C57BL/6 mice (8-10 weeks old).
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
Experimental Protocol
-
Grouping: Randomly divide mice into the following groups (n=8-10 per group):
-
Vehicle + Saline
-
Vehicle + LPS
-
BRD3731 + LPS
-
-
BRD3731 Administration: Administer BRD3731 (e.g., 30 mg/kg, intraperitoneally - i.p.) or vehicle. The optimal dose may need to be determined in preliminary studies.
-
LPS Injection: One hour after BRD3731 or vehicle administration, inject LPS (0.33 mg/kg, i.p.) or saline.[20]
-
Behavioral Assessment (Optional): At 24 hours post-LPS injection, sickness behavior can be assessed using tests like the open field test to measure locomotor activity.
-
Sacrifice and Tissue Collection: At a predetermined time point (e.g., 4 or 24 hours post-LPS injection), euthanize the mice.[21]
-
Collect blood for serum cytokine analysis.
-
Perfuse animals with cold PBS, and then collect brains. One hemisphere can be snap-frozen for biochemical analysis, and the other can be fixed in 4% paraformaldehyde for immunohistochemistry.
-
Readouts and Data Analysis
| Parameter | Method | Description |
| Sickness Behavior | Open Field Test | Assesses general locomotor activity, which is typically reduced by systemic inflammation. |
| Pro-inflammatory Cytokines | ELISA | Quantify levels of TNF-α, IL-6, and IL-1β in serum and brain homogenates.[21] |
| Microglial Activation | Immunohistochemistry | Stain brain sections for Iba1 to visualize and quantify microglial activation (e.g., cell morphology, number).[2] |
| Astrocyte Activation | Immunohistochemistry | Stain brain sections for Glial Fibrillary Acidic Protein (GFAP) to assess astrogliosis.[22] |
| Signaling Pathway Activation | Western Blot | Analyze the phosphorylation status of GSK3β and NF-κB in brain homogenates. |
Data Presentation
All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical significance should be determined using appropriate tests, such as one-way or two-way ANOVA followed by a post-hoc test.
Table 1: In Vitro Efficacy of BRD3731 on LPS-Induced Inflammatory Markers
| Treatment Group | NO Production (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | ||||
| LPS (100 ng/mL) | ||||
| LPS + BRD3731 (10 µM) | ||||
| LPS + BRD3731 (20 µM) | ||||
| LPS + BRD3731 (40 µM) |
Table 2: In Vivo Efficacy of BRD3731 on Neuroinflammatory Markers in LPS-Treated Mice
| Treatment Group | Brain TNF-α (pg/mg protein) | Brain IL-6 (pg/mg protein) | Brain IL-1β (pg/mg protein) | Iba1+ Cells/mm² | GFAP+ Area (%) |
| Vehicle + Saline | |||||
| Vehicle + LPS | |||||
| BRD3731 + LPS |
These detailed protocols provide a comprehensive framework for evaluating the anti-neuroinflammatory efficacy of the GSK3β inhibitor, BRD3731. The combination of in vitro and in vivo models allows for a thorough assessment of its mechanism of action and therapeutic potential in treating conditions with a neuroinflammatory component. The presented workflows, readouts, and data presentation tables will facilitate standardized and reproducible research in this area.
References
- 1. Glycogen Synthase Kinase 3β-Mediated Apoptosis of Primary Cortical Astrocytes Involves Inhibition of Nuclear Factor κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK3β Inhibition by Phosphorylation at Ser389 Controls Neuroinflammation [mdpi.com]
- 3. Glycogen synthase kinase-3β inactivation inhibits tumor necrosis factor-α production in microglia by modulating nuclear factor κB and MLK3/JNK signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycogen Synthase Kinase-3β: A Mediator of Inflammation in Alzheimer's Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Glycogen Synthase Kinase 3β Functions To Specify Gene-Specific, NF-κB-Dependent Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Glycogen synthase kinase 3β in Toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Anti-Inflammatory Activities of Benzylideneacetophenone Derivatives in LPS Stimulated BV2 Microglia Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GLYCOGEN SYNTHASE KINASE-3 REGULATES MICROGLIAL MIGRATION, INFLAMMATION, AND INFLAMMATION-INDUCED NEUROTOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Assessing neuroinflammation in vitro in a... | F1000Research [f1000research.com]
- 16. researchgate.net [researchgate.net]
- 17. Increased Anti-Inflammatory Effects on LPS-Induced Microglia Cells by Spirulina maxima Extract from Ultrasonic Process [mdpi.com]
- 18. Frontiers | Taraxasterol Inhibits LPS-Induced Inflammatory Response in BV2 Microglia Cells by Activating LXRα [frontiersin.org]
- 19. Frontiers | Lomerizine inhibits LPS-mediated neuroinflammation and tau hyperphosphorylation by modulating NLRP3, DYRK1A, and GSK3α/β [frontiersin.org]
- 20. 2.13. LPS-induced neuroinflammatory model of mice [bio-protocol.org]
- 21. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Loss of GSK-3 causes abnormal astrogenesis and behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detection of p-GSK3β (Ser9) by Western Blot Following Treatment with the GSK3β Inhibitor BRD3731
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Glycogen Synthase Kinase 3β (GSK3β) is a constitutively active serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[1][2] Its activity is tightly regulated, primarily through inhibitory phosphorylation at the Serine 9 residue (Ser9).[3][4][5] This phosphorylation event is a key downstream step in several signaling pathways, such as the PI3K/Akt pathway, and renders the kinase inactive.[2] Dysregulation of GSK3β activity has been implicated in various diseases, including neurodegenerative disorders, diabetes, and cancer, making it a significant therapeutic target.[2]
This document provides a detailed protocol for performing a Western blot to detect the phosphorylation status of GSK3β at Ser9 in cell cultures following treatment with BRD3731, a selective GSK3β inhibitor.[6][7][8]
Compound of Interest: BRD3731
BRD3731 is a potent and selective inhibitor of GSK3β, with a significantly higher affinity for the β isoform over the α isoform (IC50 values of 15 nM and 215 nM, respectively).[6][7][8] As a direct inhibitor of GSK3β's kinase activity, treatment with BRD3731 is expected to decrease the phosphorylation of its downstream substrates. It is important to note that a direct kinase inhibitor like BRD3731 is not expected to cause an increase in the inhibitory phosphorylation of GSK3β at Ser9. However, monitoring p-GSK3β (Ser9) levels can provide insights into potential feedback mechanisms or off-target effects within the signaling network.
Signaling Pathway
The activity of GSK3β is primarily regulated by the PI3K/Akt signaling pathway. Upon activation by growth factors, Akt phosphorylates GSK3β at Ser9, leading to its inactivation. This prevents GSK3β from phosphorylating its downstream targets, such as β-catenin, leading to its stabilization and translocation to the nucleus to regulate gene expression.
Caption: GSK3β signaling pathway and the inhibitory action of BRD3731.
Experimental Workflow
The following diagram outlines the major steps involved in the Western blot protocol for detecting p-GSK3β (Ser9).
References
- 1. researchgate.net [researchgate.net]
- 2. GSK3β: role in therapeutic landscape and development of modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of glycogen synthase kinase-3β in cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New insights into the role of GSK-3β in the brain: from neurodegenerative disease to tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. GSK-3 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Cell-Based Assays Using BRD3731
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD3731 is a potent and selective small molecule inhibitor of Glycogen Synthase Kinase 3β (GSK3β), a serine/threonine kinase implicated in a wide array of cellular processes and disease states. GSK3β is a key regulator in numerous signaling pathways, including the Wnt/β-catenin pathway, and its dysregulation has been linked to neurodegenerative disorders, psychiatric conditions, diabetes, and cancer.[1][2] BRD3731 exhibits significant selectivity for GSK3β over its isoform GSK3α, making it a valuable tool for dissecting the specific roles of GSK3β in cellular signaling and for exploring its therapeutic potential.[1][2][3]
These application notes provide detailed protocols for utilizing BRD3731 in common cell-based assays to investigate its effects on GSK3β signaling, cell viability, and proliferation.
Mechanism of Action
BRD3731 exerts its inhibitory effect by competing with ATP in the kinase domain of GSK3β. This prevents the phosphorylation of downstream substrates, leading to the modulation of various signaling cascades. A primary example is the Wnt/β-catenin pathway, where GSK3β-mediated phosphorylation of β-catenin targets it for proteasomal degradation. Inhibition of GSK3β by BRD3731 leads to the stabilization and nuclear translocation of β-catenin, activating the transcription of Wnt target genes.[1][2][3]
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of BRD3731
| Target | IC50 (nM) | Selectivity (fold) |
| GSK3β | 15 | 14 |
| GSK3α | 215 |
This data highlights the high selectivity of BRD3731 for GSK3β over GSK3α.[1][2][3]
Table 2: Cellular Activity of BRD3731 in Various Cell Lines
| Cell Line | Assay | Concentration (µM) | Observed Effect |
| SH-SY5Y | Western Blot | 1-10 | Inhibition of CRMP2 phosphorylation |
| HL-60 | Western Blot | 20 | Decrease in β-catenin (S33/37/T41) phosphorylation |
| TF-1 | Colony Formation | 10-20 | Impaired colony formation |
| MV4-11 | Colony Formation | 10-20 | Increased colony-forming ability |
| SIM-A9 | MTT Assay | 10-80 | No significant cytotoxicity |
This table summarizes the demonstrated cellular effects of BRD3731 across different experimental setups.[1][2][4]
Mandatory Visualizations
Caption: GSK3β signaling in the Wnt pathway and its inhibition by BRD3731.
Caption: Experimental workflow for Western blot analysis.
Caption: Logical relationship of BRD3731's mechanism of action.
Experimental Protocols
Protocol 1: Western Blot Analysis of CRMP2 and β-catenin Phosphorylation
This protocol details the procedure to assess the inhibitory effect of BRD3731 on the phosphorylation of GSK3β substrates, Collapsin Response Mediator Protein 2 (CRMP2) in SH-SY5Y cells and β-catenin in HL-60 cells.
Materials:
-
SH-SY5Y or HL-60 cells
-
Complete cell culture medium
-
BRD3731 (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-CRMP2, anti-CRMP2, anti-phospho-β-catenin (S33/37/T41), anti-β-catenin, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate SH-SY5Y or HL-60 cells at an appropriate density in 6-well plates.
-
Allow cells to adhere and grow to 70-80% confluency.
-
Treat cells with varying concentrations of BRD3731 (e.g., 1, 5, 10, 20 µM) or vehicle (DMSO) for 24 hours.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize protein bands using an ECL substrate and an imaging system.
-
Protocol 2: Colony Formation Assay
This assay assesses the effect of BRD3731 on the long-term proliferative capacity of cells.
Materials:
-
TF-1 or MV4-11 cells
-
Complete cell culture medium
-
BRD3731 (stock solution in DMSO)
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
-
Treatment:
-
Treat cells with various concentrations of BRD3731 (e.g., 10, 20 µM) or vehicle (DMSO).
-
-
Incubation:
-
Incubate the plates for 7-14 days, allowing colonies to form. Monitor colony growth and change the medium as needed.
-
-
Staining and Quantification:
-
Wash the colonies gently with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
-
Protocol 3: Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
SIM-A9 cells or other cell line of interest
-
Complete cell culture medium
-
BRD3731 (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Allow cells to adhere overnight.
-
-
Treatment:
-
Treat cells with a range of BRD3731 concentrations (e.g., 10, 20, 40, 80 µM) or vehicle (DMSO) for 24-72 hours.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate for 15-30 minutes with shaking to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Conclusion
BRD3731 is a powerful and selective tool for investigating the cellular functions of GSK3β. The protocols provided herein offer a starting point for researchers to design and execute experiments to explore the effects of BRD3731 in various cell-based models. Careful optimization of cell-specific conditions and antibody concentrations will be crucial for obtaining robust and reproducible data.
References
- 1. GSK3: a multifaceted kinase in Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective GSK3β Inhibition Mediates an Nrf2-Independent Anti-inflammatory Microglial Response - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting BRD3731 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with BRD3731, a selective Glycogen Synthase Kinase 3β (GSK3β) inhibitor.
Troubleshooting Insolubility in Aqueous Solutions
Researchers may encounter challenges with the solubility of BRD3731 in aqueous solutions, leading to issues such as precipitation and inconsistent experimental results. This guide provides a systematic approach to addressing these problems.
Visual Troubleshooting Guide
The following workflow outlines the steps to diagnose and resolve solubility issues with BRD3731.
Caption: Troubleshooting workflow for BRD3731 insolubility.
Solubility Data
BRD3731 exhibits poor solubility in aqueous solutions alone but is highly soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[1][2] For experimental use, a stock solution in DMSO is typically prepared and then diluted into an aqueous buffer or a co-solvent system.
| Solvent/System | Maximum Solubility | Notes |
| DMSO | ≥ 200 mg/mL (529.77 mM) | Requires sonication for complete dissolution. Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 5 mg/mL (13.24 mM) | Results in a clear solution. Suitable for in vivo studies.[1][3] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (13.24 mM) | May require sonication to achieve a clear solution.[1][2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials : BRD3731 powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure :
-
Weigh the desired amount of BRD3731 powder. The molecular weight of BRD3731 is 377.52 g/mol .[1][2]
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.775 mg of BRD3731 in 1 mL of DMSO.
-
Vortex the solution thoroughly.
-
If precipitation is observed, use an ultrasonic bath to aid dissolution.[1] Gentle warming can also be applied.
-
Store the stock solution in small aliquots at -20°C for up to one month or at -80°C for up to six months to avoid repeated freeze-thaw cycles.[1]
-
Protocol 2: Preparation of a Working Solution for In Vitro Assays
To minimize precipitation when diluting the DMSO stock into an aqueous assay buffer, it is crucial to perform serial dilutions and ensure the final DMSO concentration is not detrimental to the cells (typically <0.5%).
-
Materials : 10 mM BRD3731 stock in DMSO, sterile aqueous assay buffer (e.g., cell culture medium).
-
Procedure :
-
Thaw a single-use aliquot of the 10 mM BRD3731 stock solution at room temperature.
-
Perform an intermediate dilution step. For instance, to achieve a final concentration of 10 µM, first dilute the 10 mM stock 1:100 in the assay buffer to create a 100 µM intermediate solution. Vortex immediately.
-
Further dilute the intermediate solution to the final desired concentration. For example, add 10 µL of the 100 µM intermediate solution to 90 µL of assay buffer for a final 10 µM concentration.
-
Vortex the final working solution thoroughly before adding it to the experimental plate. Prepare this working solution fresh for each experiment.
-
Protocol 3: Preparation of a Formulation for In Vivo Studies
For in vivo applications, co-solvent systems are necessary to maintain the solubility of BRD3731 in a physiological context.
-
Materials : Concentrated BRD3731 stock in DMSO (e.g., 50 mg/mL), PEG300, Tween-80, Saline.
-
Procedure (for a 1 mL final volume) :
-
Start with 100 µL of a 50 mg/mL BRD3731 stock solution in DMSO.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to reach the final volume of 1 mL.[1][3]
-
The final concentration of BRD3731 will be 5 mg/mL. This solution should be prepared fresh on the day of use.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of BRD3731?
A1: BRD3731 is a potent and selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β).[3][4][5] It shows significantly higher selectivity for the β isoform over the α isoform of GSK3.[3][4] GSK3 is a serine/threonine kinase that plays a crucial role in various cellular processes, including glycogen metabolism, cell signaling, and apoptosis.[6][7] By inhibiting GSK3β, BRD3731 can modulate downstream signaling pathways, such as the Wnt/β-catenin pathway.[4][8]
Q2: How does BRD3731 affect the Wnt/β-catenin signaling pathway?
A2: In the canonical Wnt signaling pathway, GSK3β is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[6] Inhibition of GSK3β by BRD3731 prevents the phosphorylation of β-catenin. This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus where it acts as a transcriptional co-activator for Wnt target genes. For example, studies have shown that BRD3731 decreases the phosphorylation of β-catenin at sites targeted by GSK3β (S33/37/T41) in HL-60 cells.[3][4]
Caption: BRD3731 inhibits GSK3β, preventing β-catenin degradation.
Q3: My BRD3731 solution has changed color. Is it still usable?
A3: A color change in a small molecule inhibitor solution often indicates chemical degradation or oxidation.[9] This can be caused by exposure to light, air, or impurities in the solvent. It is not recommended to use a solution that has changed color, as the integrity and concentration of the active compound may be compromised, leading to unreliable experimental results. Always store stock solutions protected from light in tightly sealed containers.[9]
Q4: Can I sonicate my aqueous working solution if I see precipitation after dilution?
A4: Yes, sonication can be a useful method to help redissolve small amounts of precipitate that may have formed during the dilution of the DMSO stock into an aqueous buffer.[1] However, it is important to be cautious as excessive sonication can generate heat, which might degrade the compound. If significant precipitation occurs, it is better to revisit the dilution protocol, consider using an intermediate dilution step, or evaluate if the final concentration is too high for the chosen buffer system.
Q5: What are the best practices for storing BRD3731?
A5: Proper storage is essential to maintain the stability and activity of BRD3731.
-
Solid Form : Store the powder at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).[1]
-
In Solvent (Stock Solution) : Prepare concentrated stock solutions in anhydrous DMSO. Aliquot into single-use vials to prevent contamination and repeated freeze-thaw cycles. Store these aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.[1]
-
Working Solutions : Aqueous working solutions should always be prepared fresh from the stock solution for each experiment and used the same day.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. cenmed.com [cenmed.com]
- 6. mdpi.com [mdpi.com]
- 7. GSK-3 - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing GSK3β Inhibition
Disclaimer: Initial searches for the compound "CB3731" did not yield any specific information regarding its use as a GSK3β inhibitor. Therefore, this technical support center will use a well-characterized and potent GSK3β inhibitor, CHIR-99021 , as a representative example to address the core requirements of optimizing dosage for maximal GSK3β inhibition. The principles and protocols outlined here are generally applicable to other ATP-competitive inhibitors of GSK3β.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for CHIR-99021?
A1: CHIR-99021 is a highly selective and potent ATP-competitive inhibitor of glycogen synthase kinase 3β (GSK3β).[1] By binding to the ATP-binding pocket of GSK3β, it prevents the phosphorylation of its downstream substrates. This inhibition activates the Wnt/β-catenin signaling pathway by preventing the degradation of β-catenin.[1]
Q2: What is the recommended starting concentration for CHIR-99021 in a cell-based assay?
A2: A good starting point for cell-based assays is to use a concentration range that brackets the reported IC50 value. For CHIR-99021, the IC50 for GSK3β is approximately 6.7 nM.[1] Therefore, a concentration range of 1 nM to 1 µM is recommended to determine the optimal dose for your specific cell line and experimental conditions.
Q3: I am not observing the expected level of GSK3β inhibition. What are the possible reasons?
A3: Several factors could contribute to a lack of GSK3β inhibition. Please consider the following:
-
Inhibitor Quality and Storage: Ensure the inhibitor is of high purity and has been stored correctly to prevent degradation.
-
Cell Permeability: While CHIR-99021 is cell-permeable, its effectiveness can vary between cell types. You may need to optimize incubation time and concentration.
-
Assay Conditions: The specific assay used to measure GSK3β activity is critical. Ensure that the substrate, ATP concentration, and enzyme concentration are optimal.
-
Off-Target Effects: At higher concentrations, the inhibitor might have off-target effects that could interfere with your readout.
Q4: How can I confirm that CHIR-99021 is inhibiting GSK3β in my experiment?
A4: To confirm GSK3β inhibition, you can perform a Western blot to detect the phosphorylation status of a known GSK3β substrate, such as β-catenin or Tau. Inhibition of GSK3β should lead to a decrease in the phosphorylation of these substrates at specific sites. For example, you would expect to see an accumulation of total β-catenin.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells in an in vitro kinase assay. | Pipetting errors or inconsistent mixing. | Use calibrated pipettes and ensure thorough mixing of reagents. Prepare a master mix for common reagents to be added to all wells. |
| Incomplete dissolution of the inhibitor. | Ensure the inhibitor is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting it in the assay buffer. | |
| No significant inhibition observed even at high concentrations of CHIR-99021. | Inactive inhibitor. | Verify the activity of the inhibitor using a positive control assay. Purchase a new batch of the inhibitor from a reputable supplier. |
| Incorrect assay setup. | Review the experimental protocol to ensure all components (enzyme, substrate, ATP) are at the correct concentrations.[2][3][4] | |
| Observed cell toxicity at concentrations expected to inhibit GSK3β. | Off-target effects of the inhibitor. | Perform a dose-response curve to determine the cytotoxic concentration of the inhibitor in your specific cell line. Use the lowest effective concentration that provides significant GSK3β inhibition. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a tolerable level for your cells (typically <0.1%). |
Quantitative Data: Potency of GSK3β Inhibitors
| Inhibitor | Target | IC50 | Selectivity |
| CHIR-99021 | GSK3α | 10 nM | >500-fold selective for GSK3 over CDC2, ERK2 |
| GSK3β | 6.7 nM | ||
| AR-A014418 | GSK3β | 104 nM | No significant inhibition on 26 other kinases |
| Alsterpaullone | GSK3α | 4 nM | Also inhibits CDK1/cyclin B (IC50 = 35 nM) |
| GSK3β | 4 nM |
Table based on data from Selleck Chemicals.[1]
Experimental Protocols
In Vitro GSK3β Kinase Assay (ADP-Glo™ Assay)
This protocol is adapted from commercially available kits and published literature.[2][3]
Materials:
-
Recombinant GSK3β enzyme
-
GSK3β substrate peptide
-
ATP
-
CHIR-99021 (or other inhibitor)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white microplate
Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution of CHIR-99021 in kinase buffer. The final concentration in the assay should be considered.
-
Prepare Reagent Mix: Prepare a master mix containing the GSK3β enzyme and substrate in kinase buffer.
-
Add Reagents to Plate:
-
Add 1 µl of the diluted inhibitor or vehicle (DMSO control) to the wells.
-
Add 2 µl of the enzyme/substrate mix.
-
-
Initiate Kinase Reaction: Add 2 µl of ATP solution to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
-
Measure Luminescence: Read the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus correlates with kinase activity.
Visualizations
Wnt/β-catenin Signaling Pathway
Caption: Wnt signaling pathway and the role of GSK3β inhibition.
Experimental Workflow for GSK3β Inhibition Assay
Caption: Workflow for an in vitro GSK3β kinase inhibition assay.
References
Technical Support Center: Minimizing Off-Target Effects of BRD3731
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of BRD3731, a selective GSK3β inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments, offering detailed methodologies and data interpretation strategies.
Frequently Asked Questions (FAQs)
Q1: What is BRD3731 and what are its primary targets?
A1: BRD3731 is a small molecule inhibitor that selectively targets Glycogen Synthase Kinase 3β (GSK3β), a serine/threonine kinase involved in numerous cellular processes, including the Wnt/β-catenin signaling pathway.[1][2][3] It exhibits a 14-fold selectivity for GSK3β over the highly homologous GSK3α isoform.[3]
Q2: What are off-target effects and why are they a concern when using BRD3731?
A2: Off-target effects occur when a compound like BRD3731 binds to and modulates the activity of proteins other than its intended target, GSK3β. These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translational efficacy. While BRD3731 is selective, it is crucial to validate that the observed phenotype is a direct result of GSK3β inhibition.
Q3: What is the known selectivity profile of BRD3731?
A3: The primary on-target and the most well-characterized off-target of BRD3731 are the two GSK3 isoforms. It is important to consider the relative expression levels of GSK3α and GSK3β in your experimental system, as high concentrations of BRD3731 or high expression of GSK3α could lead to off-target engagement. The potency of BRD3731 is also reduced against the D133E mutant of GSK3β.[3] A comprehensive kinome-wide scan for BRD3731 is not publicly available, making it essential for researchers to perform their own selectivity profiling in the context of their specific experimental setup.
| Target | IC50 | Selectivity | Notes |
| GSK3β | 15 nM[2][3] | 14-fold vs GSK3α[3] | Primary Target |
| GSK3α | 215 nM[2][3] | - | Known Off-Target |
| GSK3β (D133E) | 53 nM[3] | - | Reduced Potency |
Q4: How can I be sure that the cellular effects I observe are due to GSK3β inhibition?
A4: A multi-pronged approach is recommended. This includes using the lowest effective concentration of BRD3731, employing a structurally unrelated GSK3β inhibitor to see if it recapitulates the phenotype, and using genetic approaches like siRNA or CRISPR/Cas9 to knock down GSK3β and observe if the phenotype is abolished. Additionally, performing a rescue experiment with a drug-resistant mutant of GSK3β can provide strong evidence for on-target activity.
Troubleshooting Guides
Issue 1: Unexpected or inconsistent cellular phenotype observed.
-
Possible Cause: Off-target effects of BRD3731.
-
Troubleshooting Steps:
-
Titrate BRD3731 Concentration: Determine the minimal concentration required to achieve the desired on-target effect (e.g., inhibition of CRMP2 phosphorylation at Ser522).
-
Use Control Compounds: Include a negative control (vehicle, e.g., DMSO) and a positive control (a different, well-characterized GSK3β inhibitor).
-
Validate with Genetics: Use siRNA or CRISPR to deplete GSK3β and confirm that the phenotype is replicated.
-
Perform a Kinome Scan: To identify other potential kinase targets of BRD3731 in your system, a kinome-wide profiling assay is the gold standard (see Experimental Protocol 2).
-
Issue 2: High levels of cytotoxicity observed at effective concentrations.
-
Possible Cause: On-target toxicity due to essential roles of GSK3β in cell survival, or off-target toxicity.
-
Troubleshooting Steps:
-
Concentration-Response Curve: Perform a detailed dose-response curve to determine the therapeutic window between the desired effect and cytotoxicity.
-
Apoptosis Assays: Use assays such as Annexin V staining or caspase activity assays to determine if the cell death is apoptotic.
-
Cellular Thermal Shift Assay (CETSA): Confirm target engagement at non-toxic concentrations (see Experimental Protocol 1). This can help to distinguish between on-target and off-target mediated cytotoxicity.
-
Experimental Protocols
Experimental Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
Objective: To verify that BRD3731 binds to GSK3β in intact cells at a given concentration.
Methodology:
-
Cell Treatment: Treat cultured cells with the desired concentration of BRD3731 and a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvesting: After incubation, wash the cells with ice-cold PBS and resuspend them in PBS containing protease and phosphatase inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include a non-heated control.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).
-
Centrifugation: Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble proteins.
-
Western Blotting: Analyze the amount of soluble GSK3β in the supernatant by Western blotting using a specific anti-GSK3β antibody. A loading control (e.g., GAPDH) should also be probed.
-
Data Analysis: Increased thermal stability of GSK3β in the BRD3731-treated samples compared to the vehicle control indicates target engagement.
Experimental Protocol 2: Kinome Profiling to Determine BRD3731 Selectivity
Objective: To identify the spectrum of kinases inhibited by BRD3731.
Methodology:
-
Compound Preparation: Prepare BRD3731 at a concentration significantly higher than its IC50 for GSK3β (e.g., 1 µM) to identify potential off-targets.
-
Kinase Panel: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology Corporation) that offers a broad panel of recombinant human kinases.
-
Binding or Activity Assay: The service will typically perform either a competition binding assay or an in vitro kinase activity assay.
-
Competition Binding Assay: Measures the ability of BRD3731 to displace a labeled ligand from each kinase in the panel.
-
Kinase Activity Assay: Measures the ability of BRD3731 to inhibit the catalytic activity of each kinase.
-
-
Data Analysis: The results will be provided as a percentage of inhibition or binding relative to a control. This data can be used to generate a selectivity profile and identify any significant off-target interactions.
Signaling Pathways and Experimental Workflows
Caption: A logical workflow for investigating and validating the on-target and potential off-target effects of BRD3731.
Caption: The canonical Wnt/β-catenin signaling pathway, illustrating the inhibitory role of BRD3731 on GSK3β.
Caption: The role of GSK3β in phosphorylating CRMP2 and the inhibitory effect of BRD3731 on this process.
References
Common issues with CB3731 stability in long-term experiments
Welcome to the Technical Support Center for CB3731. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common issues related to the stability of this compound in long-term experiments. Please note that based on our research, the compound of interest is likely BRD3731 , a selective Glycogen Synthase Kinase 3β (GSK3β) inhibitor. This guide will proceed with the assumption that "this compound" refers to BRD3731.
Frequently Asked Questions (FAQs)
Q1: What is BRD3731 and what is its primary mechanism of action?
A1: BRD3731 is a potent and selective small molecule inhibitor of Glycogen Synthase Kinase 3β (GSK3β).[1][2] GSK3β is a serine/threonine kinase that plays a crucial role in various cellular processes, including metabolism, cell proliferation, and neuronal function.[3] BRD3731 exerts its effects by binding to the ATP-binding pocket of GSK3β, preventing the phosphorylation of its downstream substrates.[4]
Q2: What are the recommended storage conditions for BRD3731 powder and stock solutions?
A2: For long-term stability, BRD3731 in solid (powder) form should be stored at -20°C for up to 3 years.[5] Stock solutions in a solvent such as DMSO should be stored at -80°C for up to 2 years, or at -20°C for up to 1 year.[5] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.
Q3: How do I prepare a stock solution of BRD3731?
A3: BRD3731 is soluble in DMSO.[6] A common stock solution concentration is 10 mM. To prepare a 10 mM stock solution, dissolve the appropriate mass of BRD3731 powder in the calculated volume of DMSO. Gentle warming and/or sonication may be used to aid dissolution.[5][7]
Q4: Can BRD3731 be used for in vivo experiments?
A4: Yes, BRD3731 can be formulated for in vivo studies. A common vehicle for intraperitoneal or oral administration involves a suspension in a mixture of DMSO, PEG300, Tween-80, and saline, or in a solution with 20% SBE-β-CD in saline.[5][7] It is crucial to ensure the final concentration of DMSO is well-tolerated by the animal model.
Troubleshooting Guides
This section addresses specific issues that may be encountered during long-term experiments with BRD3731.
Issue 1: Loss of Compound Activity Over Time in Cell Culture
-
Possible Cause 1: Degradation in Aqueous Media. Small molecule inhibitors can be unstable in aqueous solutions, especially at 37°C in the complex environment of cell culture media. Components within the media, such as amino acids or vitamins, may react with the compound.
-
Suggested Solution:
-
Perform a stability assessment of BRD3731 in your specific cell culture medium. A general protocol for this is provided in the "Experimental Protocols" section.
-
Consider replenishing the media with freshly diluted BRD3731 at regular intervals during long-term experiments to maintain a consistent effective concentration.
-
Test the stability of BRD3731 in a simpler buffer system, like PBS, to determine its inherent aqueous stability.
-
-
-
Possible Cause 2: Adsorption to Plasticware. Hydrophobic small molecules can adsorb to the surface of common laboratory plastics such as polystyrene and polypropylene.[8] This can significantly reduce the effective concentration of the compound in the media.
-
Suggested Solution:
-
Use low-protein-binding plates and pipette tips.
-
Consider using glass-coated plates for highly sensitive experiments.
-
Pre-coating plates with a protein solution like bovine serum albumin (BSA) can help to block non-specific binding sites.[9]
-
Include a control group without cells to quantify the amount of compound lost to plasticware adsorption.
-
-
-
-
Suggested Solution:
-
Protect experimental setups from direct light by covering plates with foil or using amber-colored plates.
-
Minimize the exposure of stock solutions and media containing BRD3731 to light.
-
Follow ICH Q1B guidelines for photostability testing if this is a significant concern for your application.[10]
-
-
Issue 2: High Variability Between Experimental Replicates
-
Possible Cause 1: Inconsistent Solution Preparation. Incomplete dissolution or precipitation of BRD3731 in stock or working solutions can lead to significant variations in the administered concentration.
-
Suggested Solution:
-
Ensure complete dissolution of the compound when preparing stock solutions. Visual inspection and brief sonication can be helpful.
-
When diluting the stock solution into aqueous media, add it dropwise while vortexing to prevent precipitation.
-
Prepare fresh working solutions for each experiment.
-
-
-
Possible Cause 2: Inconsistent Handling and Timing. Variations in incubation times, media changes, and sample processing can introduce variability.
-
Suggested Solution:
-
Establish and adhere to a strict and consistent experimental timeline for all replicates and treatment groups.
-
Automate liquid handling steps where possible to minimize human error.
-
-
Quantitative Data Summary
Currently, specific quantitative data on the stability of BRD3731 in various experimental conditions is limited in publicly available literature. The following table summarizes the available information on its inhibitory activity and storage recommendations.
| Parameter | Value | Reference |
| IC50 (GSK3β) | 15 nM | [1] |
| IC50 (GSK3α) | 215 nM | [1] |
| Storage (Powder) | -20°C for up to 3 years | [5] |
| Storage (in DMSO) | -80°C for up to 2 years | [5] |
| Storage (in DMSO) | -20°C for up to 1 year | [5] |
Experimental Protocols
Protocol for Assessing the Stability of BRD3731 in Cell Culture Media
This protocol provides a general framework for determining the stability of BRD3731 in a specific cell culture medium using HPLC-MS.
1. Materials:
-
BRD3731
-
DMSO
-
Cell culture medium (with and without serum)
-
HPLC-MS system
-
Incubator (37°C, 5% CO2)
-
Low-protein-binding plates and pipette tips
2. Procedure:
-
Prepare a 10 mM stock solution of BRD3731 in DMSO.
-
Dilute the stock solution in the cell culture medium to a final concentration of 10 µM. Prepare separate solutions for media with and without serum.
-
Add 1 mL of the 10 µM BRD3731 working solution to triplicate wells of a 24-well plate for each condition.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2.
-
At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect 100 µL aliquots from each well. The 0-hour time point should be collected immediately after adding the working solution.
-
Analyze the samples by a validated HPLC-MS method to determine the concentration of BRD3731 remaining at each time point.
-
Calculate the percentage of BRD3731 remaining by comparing the peak area at each time point to the peak area at time 0.
Visualizations
GSK3β Signaling Pathway
The following diagram illustrates the central role of GSK3β in key cellular signaling pathways and how its activity is regulated. BRD3731 inhibits GSK3β, thereby impacting these downstream processes.
Caption: GSK3β signaling pathways and points of regulation.
Troubleshooting Workflow for Stability Issues
The following diagram outlines a logical workflow for troubleshooting common stability issues encountered with BRD3731 in long-term experiments.
Caption: A workflow for troubleshooting BRD3731 stability issues.
References
- 1. BRD3731 | GSK3β 抑制剂 | MCE [medchemexpress.cn]
- 2. mdpi.com [mdpi.com]
- 3. GSK3β: role in therapeutic landscape and development of modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. Characterization and Prevention of the Adsorption of Surfactant Protein D to Polypropylene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
Interpreting unexpected results with BRD3731 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using BRD3731, a selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β). Here you will find information to help interpret unexpected results and guide your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of BRD3731?
BRD3731 is a potent and selective inhibitor of GSK3β.[1][2][3] It functions by competing with ATP for the binding site on the kinase, thereby preventing the phosphorylation of downstream substrates.[4] GSK3β is a key regulatory kinase in multiple signaling pathways, including the Wnt/β-catenin pathway.[1][3]
Q2: What are the reported IC50 values for BRD3731?
BRD3731 exhibits selectivity for GSK3β over GSK3α. The reported half-maximal inhibitory concentration (IC50) values are:
This represents a 14-fold selectivity for GSK3β.[1] A related compound, (R)-BRD3731, has reported IC50 values of 1.05 µM for GSK3β and 6.7 µM for GSK3α.[5]
Troubleshooting Guide: Interpreting Unexpected Results
Scenario 1: Unexpected Effects on Cell Viability and Apoptosis
Question: I treated my cells with BRD3731 expecting to see increased cell survival, but instead, I observed a decrease in viability and an increase in apoptosis. Why is this happening?
Possible Explanations and Troubleshooting Steps:
-
Cell-Type Specific Effects: The cellular consequences of GSK3β inhibition are highly context-dependent and can vary significantly between different cell lines.[1] For example, while GSK3 inhibition can be pro-survival in some contexts, it has also been shown to induce apoptosis in certain cancer cell lines, such as leukemic cells.[6] This may be due to the specific wiring of signaling pathways in your cell type.
-
Recommendation: Review the literature for studies using BRD3731 or other GSK3 inhibitors in your specific cell model. Consider that in some cancers, GSK3 can act as a tumor suppressor, and its inhibition would lead to reduced proliferation.[7]
-
-
Off-Target Effects: While BRD3731 is selective for GSK3β, at higher concentrations, it may inhibit other kinases or have unforeseen off-target effects.[8][9] These off-target activities could contribute to cytotoxicity.
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration of BRD3731 for your desired effect with minimal toxicity. Use the lowest effective concentration.
-
-
Experimental Confounders: Ensure that the observed effect is not due to issues with the compound itself or the experimental setup.
-
Recommendation:
-
Verify the purity and stability of your BRD3731 stock.
-
Include appropriate vehicle controls (e.g., DMSO) in your experiments.
-
Confirm the observed apoptosis using multiple assays.
-
-
Quantitative Data Summary: Cell Viability in SIM-A9 Microglial Cells
The following table summarizes the effect of BRD3731 on the viability of SIM-A9 cells, as determined by an MTT assay.[10]
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) |
| Control | - | 100 |
| BRD3731 | 1 | ~100 |
| BRD3731 | 5 | ~100 |
| BRD3731 | 10 | ~95 |
| BRD3731 | 20 | ~90 |
Scenario 2: Contradictory Effects on Colony Formation
Question: I am seeing an unexpected effect on the colony-forming ability of my cells after BRD3731 treatment. Is this normal?
Possible Explanation:
BRD3731 has been shown to have opposing effects on colony formation in different hematopoietic cell lines.[1] This highlights the cell-type-specific nature of GSK3β's role in proliferation and differentiation.
Quantitative Data Summary: Colony Formation Assays [1]
| Cell Line | Treatment | Effect on Colony Formation |
| TF-1 | BRD3731 (10-20 µM) | Impaired |
| MV4-11 | BRD3731 (10-20 µM) | Increased |
Recommendation: The effect of BRD3731 on colony formation is highly dependent on the genetic background and the specific signaling pathways that are dominant in your chosen cell line. It is crucial to characterize the baseline activity of pathways such as Wnt/β-catenin and PI3K/Akt in your cells.
Experimental Protocols
1. Western Blot for Phosphorylated Proteins
This protocol is for assessing the phosphorylation status of GSK3β substrates, such as CRMP2 or β-catenin, following BRD3731 treatment.
Methodology:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of BRD3731 or vehicle control for the specified duration (e.g., 24 hours).[2]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated protein of interest (e.g., p-CRMP2, p-β-catenin) and total protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
2. Apoptosis Assay using Annexin V Staining
This protocol allows for the detection of early-stage apoptosis by identifying the externalization of phosphatidylserine.[11][12][13]
Methodology:
-
Cell Treatment: Treat cells with BRD3731 or vehicle control as described above.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Annexin V Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and a viability dye (e.g., propidium iodide) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
3. Cell Viability Assay (MTT)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[14][15]
Methodology:
-
Cell Plating and Treatment: Seed cells in a 96-well plate and treat with various concentrations of BRD3731.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified GSK3β signaling pathways and the inhibitory action of BRD3731.
Caption: General experimental workflow for assessing the effects of BRD3731 treatment.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Glycogen synthase kinase-3 (GSK-3) inhibition induces apoptosis in leukemic cells through mitochondria-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Off-target effects of glycoprotein IIb/IIIa receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Apoptosis Assays [sigmaaldrich.com]
- 12. Apoptosis Assays | Thermo Fisher Scientific - CH [thermofisher.com]
- 13. Incucyte® Apoptosis Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 14. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of GSK-3β promotes survival and proliferation of megakaryocytic cells through a β-catenin-independent pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cell Viability Issues with High Concentrations of CB3731
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering cell viability issues when using high concentrations of the cytotoxic compound CB3731. The information is presented in a question-and-answer format to directly address common problems.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of treating cells with high concentrations of this compound?
High concentrations of a potent cytotoxic compound like this compound are expected to induce significant cell death. The primary goal of a dose-response experiment is to determine the concentration range over which the compound exhibits its inhibitory effects, ultimately leading to the calculation of an IC50 value (the concentration at which 50% of cell viability is inhibited). At concentrations well above the IC50, one would anticipate observing close to 100% cell death.
Q2: We are observing near-total cell death even at what we presumed to be low concentrations of this compound. What could be the cause?
Several factors could be contributing to this observation:
-
Calculation Error: Double-check all calculations for serial dilutions and final concentrations in the wells. A simple miscalculation can lead to a much higher effective concentration than intended.
-
High Cell Line Sensitivity: The IC50 value for a compound can vary significantly between different cell lines.[1][2] Your specific cell line may be exceptionally sensitive to this compound. It is crucial to perform a dose-response experiment to determine the IC50 for your particular cell line.[3]
-
Incorrect Stock Concentration: The initial stock solution of this compound may be at a higher concentration than labeled. If possible, verify the concentration.
-
Compound Instability: Ensure that the compound has been stored correctly according to the manufacturer's instructions to prevent degradation, which could potentially alter its activity.[3]
-
Extended Exposure Time: The duration of drug exposure will significantly impact cell viability. Longer incubation times will generally result in increased cell death at lower concentrations.[3]
Q3: Our cell viability assay results are inconsistent across replicate wells treated with the same high concentration of this compound. What could be the reason?
Inconsistent results can stem from several technical issues:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension before and during seeding.[4] Use a properly calibrated multichannel pipette and gently mix the cell suspension between seeding groups of plates to ensure an even distribution of cells.[4]
-
Edge Effects: The outer wells of a multi-well plate are more susceptible to evaporation, which can alter the media and drug concentration.[4] It is good practice to fill the outer wells with sterile PBS or media and not use them for experimental data points.[4]
-
Incomplete Reagent Mixing: After adding viability reagents (e.g., MTT, MTS, resazurin), ensure gentle but thorough mixing to avoid localized concentration differences.[4]
-
Pipetting Errors: Small inaccuracies in pipetting can lead to significant variations, especially when working with small volumes.
Q4: Can the solvent used to dissolve this compound affect cell viability?
Yes, the solvent (e.g., DMSO) can be toxic to cells at certain concentrations.[4] It is essential to ensure that the final concentration of the solvent in the culture medium is non-toxic to your cells (typically <0.5% for DMSO).[4] Always include a vehicle-only control (cells treated with the same concentration of solvent as the highest drug concentration) to assess the toxicity of the solvent itself.[4]
Troubleshooting Guide
This guide addresses specific issues you may encounter when observing high cell death with this compound.
Issue 1: Unexpectedly High Cytotoxicity Across All Concentrations
If you observe massive cell death even at the lowest concentrations of your dilution series, consider the following troubleshooting steps.
Troubleshooting Workflow
References
- 1. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A database of IC50 values and principal component analysis of results from six basal cytotoxicity assays, for use in the modelling of the in vivo and in vitro data of the EU ACuteTox project - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Overcoming BR-D3731 Delivery Problems In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective GSK3β inhibitor, BRD3731. The following information is designed to address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is BRD3731 and what is its primary mechanism of action?
A1: BRD3731 is a potent and selective small molecule inhibitor of Glycogen Synthase Kinase 3β (GSK3β).[1][2] It exhibits significantly higher selectivity for the GSK3β isoform over the GSK3α isoform.[1][2] GSK3β is a serine/threonine kinase that is a key regulator in a multitude of cellular signaling pathways, including those involved in neurodevelopment, metabolism, and cell proliferation and survival.[3][4] By inhibiting GSK3β, BRD3731 can modulate the downstream effects of these pathways.
Q2: What are the recommended formulations for in vivo delivery of BRD3731?
A2: Due to its hydrophobic nature, BRD3731 requires a specific formulation for in vivo administration. Two commonly recommended formulations are provided in the table below. It is crucial to prepare these formulations fresh before each use.
Q3: What is the recommended administration route and dosage for BRD3731 in mice?
A3: In published preclinical studies, BRD3731 has been administered to mice via intraperitoneal (i.p.) injection at a dosage of 30 mg/kg.[1]
Q4: Are there any known pharmacokinetic data for BRD3731 (e.g., half-life, bioavailability, brain penetration)?
Q5: How stable are the recommended in vivo formulations of BRD3731?
A5: While specific stability studies for BRD3731 in the recommended formulations are not published, it is best practice to prepare these solutions fresh before each experiment.[5] Formulations containing co-solvents like DMSO and PEG300 can sometimes exhibit precipitation over time, especially when stored at lower temperatures.[5] Visual inspection for any precipitates before administration is critical.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation during formulation preparation | Incomplete dissolution of BRD3731. Incorrect order of solvent addition. | Ensure BRD3731 is fully dissolved in DMSO first before adding other co-solvents. Add each component of the formulation vehicle sequentially and ensure complete mixing after each addition. Gentle warming (to 37°C) or sonication can aid in dissolution.[5] |
| Precipitation of the formulation after preparation (e.g., upon standing) | The formulation may be supersaturated or unstable at the storage temperature. | Prepare the formulation fresh before each use. If temporary storage is unavoidable, keep the solution at a controlled room temperature and visually inspect for any precipitation before administration. Avoid refrigeration unless the stability of the formulation at lower temperatures has been confirmed.[5] |
| Phase separation of the formulation (e.g., oil and aqueous layers) | Immiscibility of the formulation components. This is more common with oil-based vehicles. | The recommended formulations with PEG300/Tween-80 or SBE-β-CD are designed to prevent phase separation. Ensure thorough mixing to create a homogenous solution or suspension. |
| Difficulty in administering the formulation via i.p. injection | High viscosity of the formulation. Incorrect injection technique. | Ensure the formulation is at room temperature to reduce viscosity. Use an appropriate needle gauge (e.g., 25-27g for mice).[6] For proper i.p. injection technique, tilt the mouse with its head slightly lower than its hind end to shift the abdominal organs cranially and inject into the lower right quadrant of the abdomen to avoid the bladder and cecum.[6] |
| Leakage from the injection site | Injecting too large a volume. Needle withdrawal is too rapid. | The maximum recommended i.p. injection volume for mice is < 10 ml/kg.[6] After injection, wait a few seconds before withdrawing the needle to allow for pressure to equalize. |
| Adverse reaction in the animal post-injection (e.g., distress, lethargy) | High concentration of DMSO or other vehicle components. The formulation was injected into an organ instead of the peritoneal cavity. | Minimize the concentration of DMSO in the final formulation if possible. Ensure proper i.p. injection technique to avoid puncturing abdominal organs. If adverse effects are observed, consider reducing the concentration of the formulation or exploring alternative vehicles. The failure rate for i.p. injections can be as high as 10-20%, so proper training is crucial.[7] |
Data Presentation
Table 1: BRD3731 In Vitro Potency
| Target | IC₅₀ |
| GSK3β | 15 nM[1][2] |
| GSK3α | 215 nM[1][2] |
Table 2: Recommended In Vivo Formulations for BRD3731
| Formulation Component | Protocol 1: Co-solvent Formulation [8][9] | Protocol 2: Cyclodextrin Formulation [8][9] |
| BRD3731 Stock Solution | Prepare a concentrated stock in DMSO (e.g., 50 mg/mL) | Prepare a concentrated stock in DMSO (e.g., 50 mg/mL) |
| Vehicle Composition | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 10% DMSO, 90% (20% SBE-β-CD in Saline) |
| Final Concentration | ≥ 5 mg/mL (clear solution) | 5 mg/mL (suspended solution) |
| Recommended Administration Route | Intraperitoneal (i.p.) injection | Intraperitoneal (i.p.) or Oral (p.o.) gavage |
Experimental Protocols
Protocol 1: Preparation of BRD3731 in Co-solvent Formulation for Intraperitoneal (i.p.) Injection
This protocol is adapted from a general method for formulating hydrophobic compounds for in vivo use.[8][9]
-
Prepare a stock solution of BRD3731: Dissolve BRD3731 in 100% DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Ensure the compound is completely dissolved. Sonication or gentle warming may be used to facilitate dissolution.
-
Prepare the vehicle mixture: In a sterile tube, sequentially add the vehicle components. For a final volume of 1 mL, add:
-
400 µL of PEG300
-
50 µL of Tween-80
-
-
Add the drug stock to the vehicle: To the vehicle mixture, add 100 µL of the 50 mg/mL BRD3731 stock solution in DMSO. Vortex thoroughly until the solution is clear and homogenous.
-
Add saline: Slowly add 450 µL of sterile saline to the mixture while vortexing. This gradual addition is important to prevent precipitation.
-
Final inspection: The final solution should be clear. Visually inspect for any signs of precipitation before use. This formulation will have a final BRD3731 concentration of 5 mg/mL. Adjust the initial stock concentration and volumes as needed for your desired final concentration.
Protocol 2: Preparation of BRD3731 in Cyclodextrin Formulation for Intraperitoneal (i.p.) or Oral Administration
This protocol utilizes a cyclodextrin to improve the solubility of the hydrophobic compound in an aqueous-based vehicle.[8][9]
-
Prepare a stock solution of BRD3731: As in Protocol 1, dissolve BRD3731 in 100% DMSO to create a concentrated stock solution (e.g., 50 mg/mL).
-
Prepare the cyclodextrin solution: Prepare a 20% (w/v) solution of sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in sterile saline.
-
Combine drug stock and cyclodextrin solution: To prepare a 1 mL final formulation, add 100 µL of the 50 mg/mL BRD3731 stock solution to 900 µL of the 20% SBE-β-CD solution.
-
Mix thoroughly: Vortex the mixture until a uniform suspension is formed. Sonication may be required to achieve a homogenous suspension.
-
Final inspection: The final formulation will be a suspended solution with a BRD3731 concentration of 5 mg/mL. Ensure the suspension is homogenous before administration.
Mandatory Visualizations
Caption: GSK3β signaling pathway in neurodegeneration.
Caption: GSK3β signaling pathway in cancer.
Caption: General experimental workflow for BRD3731.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. lifetechindia.com [lifetechindia.com]
- 3. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. researchgate.net [researchgate.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Confirming BRD3731 Target Engagement in Cells
This technical support center provides researchers, scientists, and drug development professionals with detailed guides and frequently asked questions (FAQs) for confirming the cellular target engagement of BRD3731, a selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β).
Frequently Asked Questions (FAQs)
Q1: What is BRD3731 and what is its primary cellular target?
A1: BRD3731 is a potent and selective small molecule inhibitor of Glycogen Synthase Kinase 3β (GSK3β), a serine/threonine kinase involved in numerous cellular processes, including metabolism, cell signaling, and neuronal function.[1][2][3] It exhibits significantly higher selectivity for GSK3β over its paralog, GSK3α.
Q2: Why is it important to confirm target engagement in cells?
A2: Confirming that a compound like BRD3731 directly interacts with its intended target, GSK3β, within a cellular context is crucial for several reasons. It validates the mechanism of action, helps to interpret phenotypic data correctly, and can reveal potential off-target effects. Cellular target engagement assays provide evidence that the compound reaches its target in a physiologically relevant environment.
Q3: What are the primary methods to confirm BRD3731 target engagement with GSK3β in cells?
A3: The primary methods to confirm BRD3731 target engagement with GSK3β in cells include:
-
Western Blotting: To measure changes in the phosphorylation of known GSK3β substrates.
-
NanoBRET™ Target Engagement Assay: A quantitative method to measure compound binding to a target protein in live cells.
-
Cellular Thermal Shift Assay (CETSA®): To assess the thermal stabilization of GSK3β upon BRD3731 binding.
Q4: What are some known downstream substrates of GSK3β that can be used as biomarkers for target engagement?
A4: Key downstream substrates of GSK3β that can be monitored for changes in their phosphorylation status include:
-
β-catenin: Phosphorylation at Ser33, Ser37, and Thr41 by GSK3β targets it for degradation. Inhibition of GSK3β leads to an accumulation of active β-catenin.[4][5]
-
Collapsin Response Mediator Protein 2 (CRMP2): Phosphorylation at Thr514 by GSK3β inhibits its activity. A decrease in p-CRMP2 (Thr514) indicates GSK3β inhibition.[6][7][8]
-
GSK3β autophosphorylation: GSK3β can be phosphorylated at Ser9, which is an inhibitory mark often mediated by upstream kinases like Akt. While not a direct measure of BRD3731 binding to the ATP pocket, an increase in p-GSK3β (Ser9) can be an indirect indicator of pathway modulation.[9][10]
Experimental Protocols & Troubleshooting Guides
Western Blotting for Downstream Substrate Phosphorylation
This method indirectly assesses BRD3731 target engagement by measuring the expected decrease in the phosphorylation of GSK3β substrates.
Caption: GSK3β signaling pathway and points of inhibition by BRD3731.
Caption: Workflow for Western Blot analysis of GSK3β substrate phosphorylation.
-
Cell Culture and Treatment:
-
Plate cells (e.g., SH-SY5Y, HEK293, or a cell line relevant to your research) at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of BRD3731 (e.g., 0.1, 1, 10, 20 µM) for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Note: Avoid using milk for blocking when probing for phosphoproteins as it contains casein, a phosphoprotein, which can increase background.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies:
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phospho-protein signal to the total protein signal and the loading control.
-
| Problem | Possible Cause(s) | Solution(s) |
| No or weak phospho-signal | 1. Phosphatase activity during sample preparation.2. Low abundance of the phosphorylated protein.3. Inefficient antibody. | 1. Always use fresh lysis buffer with phosphatase inhibitors.2. Increase the amount of protein loaded on the gel.3. Check the antibody datasheet for recommended concentrations and positive controls. |
| High background | 1. Inappropriate blocking agent.2. Antibody concentration too high.3. Insufficient washing. | 1. Use 5% BSA in TBST for blocking.[11]2. Titrate the primary and secondary antibody concentrations.3. Increase the number and duration of washing steps. |
| Non-specific bands | 1. Primary antibody cross-reactivity.2. Protein degradation. | 1. Use a more specific antibody; check the antibody datasheet for validation data.2. Ensure protease inhibitors are included in the lysis buffer and keep samples on ice. |
NanoBRET™ Target Engagement Assay
This is a direct and quantitative method to measure the binding of BRD3731 to GSK3β in live cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged GSK3β and a fluorescent tracer that binds to the active site.
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
-
Cell Transfection:
-
Transfect HEK293 cells with a NanoLuc®-GSK3β fusion vector according to the manufacturer's protocol.
-
-
Cell Seeding:
-
24 hours post-transfection, harvest the cells and seed them into a white 96-well or 384-well assay plate.
-
-
Compound and Tracer Addition:
-
Incubation:
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
-
Substrate Addition:
-
Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to all wells.
-
-
Signal Detection:
-
Measure the donor emission (450 nm) and acceptor emission (610 nm) using a luminometer capable of detecting BRET signals.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the logarithm of the BRD3731 concentration and fit the data to a dose-response curve to determine the IC50 value.
-
| Problem | Possible Cause(s) | Solution(s) |
| Low BRET signal | 1. Low transfection efficiency.2. Incorrect tracer concentration. | 1. Optimize the transfection protocol.2. Titrate the tracer to determine the optimal concentration. |
| High variability between replicates | 1. Inconsistent cell seeding.2. Inaccurate pipetting of compound or tracer. | 1. Ensure a homogenous cell suspension before seeding.2. Use calibrated pipettes and careful pipetting techniques. |
| No dose-response curve | 1. BRD3731 is not cell-permeable in the chosen cell line.2. Incorrect concentration range of BRD3731. | 1. Verify cell permeability using an alternative method.2. Test a wider range of BRD3731 concentrations. |
Cellular Thermal Shift Assay (CETSA®)
CETSA® measures the thermal stabilization of a target protein upon ligand binding. The binding of BRD3731 to GSK3β is expected to increase its melting temperature.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phospho-beta-Catenin (Ser33/37/Thr41) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Phospho-beta Catenin (Ser33, Ser37, Thr41) Polyclonal Antibody (PA5-17915) [thermofisher.com]
- 6. elkbiotech.com [elkbiotech.com]
- 7. Phospho-CRMP-2 (Thr514) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Phospho-CRMP2 (Thr514) Polyclonal Antibody (PA5-105010) [thermofisher.com]
- 9. Phospho-GSK-3 beta (Ser9) (D2Y9Y) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Phospho-GSK-3 beta (Ser9) Antibody | Cell Signaling Technology [cellsignal.com]
- 11. biocompare.com [biocompare.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 14. promega.ca [promega.ca]
Technical Support Center: Optimizing BRD3731 Treatment for Pathway Modulation
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing BRD3731, a selective Glycogen Synthase Kinase 3β (GSK3β) inhibitor, for optimal pathway modulation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is BRD3731 and what is its primary mechanism of action?
A1: BRD3731 is a potent and selective small molecule inhibitor of Glycogen Synthase Kinase 3β (GSK3β).[1] GSK3β is a constitutively active serine/threonine kinase that plays a crucial role in various cellular processes, including the Wnt/β-catenin and PI3K/Akt signaling pathways.[2][3] BRD3731 exerts its effects by binding to the ATP-binding pocket of GSK3β, thereby preventing the phosphorylation of its downstream substrates.
Q2: What are the key signaling pathways modulated by BRD3731 treatment?
A2: By inhibiting GSK3β, BRD3731 primarily modulates the Wnt/β-catenin and PI3K/Akt signaling pathways. In the canonical Wnt pathway, GSK3β is a key component of the "destruction complex" that phosphorylates β-catenin, targeting it for proteasomal degradation.[3] Inhibition of GSK3β by BRD3731 leads to the stabilization and nuclear accumulation of β-catenin, which then activates the transcription of Wnt target genes.[4] GSK3β is also a downstream effector of the PI3K/Akt pathway. Akt can phosphorylate and inhibit GSK3β, so direct inhibition by BRD3731 can mimic or enhance the effects of Akt signaling on certain substrates.[5][6]
Q3: What is a typical starting concentration and treatment time for BRD3731 in cell culture?
A3: A typical starting point for BRD3731 concentration is in the range of 1-10 µM, with treatment times ranging from 6 to 24 hours.[1] However, the optimal concentration and duration are highly dependent on the cell type, the specific downstream readout being measured, and the desired level of pathway modulation. A dose-response and time-course experiment is always recommended to determine the optimal conditions for your specific experimental system. For instance, in SH-SY5Y cells, inhibition of CRMP2 phosphorylation has been observed with 1-10 µM of BRD3731, while in HL-60 cells, 20 µM was used to observe changes in β-catenin phosphorylation.[1]
Q4: How can I confirm that BRD3731 is active in my cells?
A4: Target engagement can be confirmed by observing changes in the phosphorylation status of known GSK3β substrates. A common method is to perform a Western blot to assess the phosphorylation of GSK3β at its inhibitory serine residue (Ser9 for GSK3β). An increase in p-GSK3β (Ser9) indicates target engagement by upstream kinases, while direct inhibition of kinase activity by BRD3731 will be reflected in the decreased phosphorylation of its downstream targets. Key downstream markers to assess include a decrease in the phosphorylation of β-catenin at Ser33/37/Thr41 or a decrease in the phosphorylation of Tau at specific epitopes.[7][8]
Data Presentation
Table 1: In Vitro Activity of BRD3731
| Parameter | Target | Value | Notes |
| IC₅₀ | GSK3β | 15 nM | In vitro kinase assay.[1] |
| IC₅₀ | GSK3α | 215 nM | In vitro kinase assay, demonstrating ~14-fold selectivity for GSK3β.[1] |
| Cellular Kd | GSK3β | 3.3 µM | In a cellular context.[1] |
Table 2: Exemplary Cellular Treatment Conditions with BRD3731
| Cell Line | Concentration | Treatment Time | Observed Effect | Reference |
| SH-SY5Y | 1-10 µM | 24 hours | Inhibition of CRMP2 phosphorylation. | [1] |
| HL-60 | 20 µM | 24 hours | Decreased β-catenin S33/37/T41 phosphorylation and induced β-catenin S675 phosphorylation. | [1] |
| TF-1 | 10-20 µM | Not specified | Impaired colony formation. | [1] |
| MV4-11 | 10-20 µM | Not specified | Increased colony-forming ability. | [1] |
| SIM-A9 | 10-40 µM | 24 hours | Assessed for effects on cell viability. | [9] |
Signaling Pathways and Experimental Workflow Diagrams
Caption: GSK3β signaling pathways modulated by BRD3731.
Caption: Workflow for optimizing BRD3731 treatment.
Troubleshooting Guide
Issue 1: No change in the phosphorylation of downstream targets (e.g., β-catenin, Tau) after BRD3731 treatment.
| Possible Cause | Suggested Solution |
| Suboptimal BRD3731 Concentration: | The concentration of BRD3731 may be too low for your specific cell line. Perform a dose-response experiment (e.g., 0.1 µM to 20 µM) to determine the optimal concentration for inhibiting GSK3β activity. |
| Inappropriate Treatment Time: | The kinetics of dephosphorylation of downstream targets can vary. A time-course experiment (e.g., 30 minutes, 2, 6, 12, 24 hours) is crucial to identify the optimal time point for observing the desired effect. |
| Low Basal GSK3β Activity: | In some cell lines or under certain culture conditions, the basal activity of GSK3β might be low. Ensure your experimental model has active GSK3β signaling under basal conditions. You can try to stimulate a pathway upstream of GSK3β to ensure it is active before inhibition. |
| Antibody Issues (for Western Blotting): | The primary antibody may not be specific or sensitive enough. Validate your antibodies using positive and negative controls (e.g., cell lysates known to have high or low levels of the target phosphorylation). |
| BRD3731 Degradation: | Improper storage or handling of the BRD3731 stock solution can lead to its degradation. Store stock solutions in small aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles. Prepare fresh dilutions in media for each experiment. |
Issue 2: High levels of cytotoxicity observed with BRD3731 treatment.
| Possible Cause | Suggested Solution |
| Excessively High Concentration: | While BRD3731 is selective, very high concentrations can lead to off-target effects and cellular stress.[10] Use the lowest effective concentration determined from your dose-response experiments that still provides the desired level of pathway modulation. |
| Prolonged Exposure: | Continuous inhibition of GSK3β, a kinase involved in numerous cellular processes, can disrupt normal cellular functions and lead to toxicity over time. Consider shorter treatment durations or intermittent dosing schedules if long-term pathway modulation is required. |
| Solvent Toxicity: | High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final concentration of DMSO in your cell culture medium is below the toxic threshold for your cell line (typically <0.5%). Always include a vehicle-only control. |
| Cell Line Sensitivity: | Some cell lines are inherently more sensitive to perturbations in the GSK3β pathway. If possible, test BRD3731 in a different, more robust cell line to confirm the on-target effect. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Variability in Cell Culture Conditions: | Cell passage number, confluency, and serum batch can all influence cellular responses. Maintain consistent cell culture practices, use cells within a defined passage number range, and seed cells at a consistent density. |
| Inconsistent BRD3731 Preparation: | Errors in preparing stock solutions or serial dilutions can lead to variability. Ensure accurate and consistent preparation of the inhibitor for each experiment. |
| "Edge Effects" in Multi-well Plates: | Evaporation from the outer wells of a plate can alter the concentration of BRD3731 and media components. Avoid using the outermost wells for experimental samples or ensure proper humidification of the incubator. |
Experimental Protocols
Protocol 1: Western Blot Analysis of β-catenin and Phospho-GSK3β (Ser9)
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of treatment. Treat cells with the desired concentrations of BRD3731 or vehicle control (DMSO) for the optimized duration.
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Protein Transfer: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against β-catenin, phospho-GSK3β (Ser9), total GSK3β, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of the proteins of interest to the loading control.
Protocol 2: Wnt/β-catenin Reporter Assay (TOP/FOP-Flash Assay)
-
Cell Transfection: Co-transfect cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., M50 Super 8x TOPflash) and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency). A negative control plasmid with mutated TCF/LEF binding sites (e.g., M51 Super 8x FOPflash) should be used in parallel.[11]
-
BRD3731 Treatment: After 24 hours of transfection, treat the cells with various concentrations of BRD3731 or a vehicle control. A known Wnt pathway activator (e.g., Wnt3a conditioned media or another GSK3 inhibitor like CHIR-99021) can be used as a positive control.[6][11]
-
Cell Lysis and Luciferase Assay: After the desired treatment duration (e.g., 16-24 hours), lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. The fold change in reporter activity is calculated relative to the vehicle-treated control.
Protocol 3: In Vitro GSK3β Kinase Assay
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing purified recombinant GSK3β enzyme, a specific GSK3β substrate peptide (e.g., a pre-phosphorylated peptide), and kinase assay buffer.
-
Inhibitor Addition: Add various concentrations of BRD3731 or a vehicle control to the reaction wells.
-
Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. Commercially available kits, such as ADP-Glo™ Kinase Assay, provide a luminescent readout.[12]
-
Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC₅₀ value.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. GSK3β: role in therapeutic landscape and development of modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. promega.com [promega.com]
Validation & Comparative
A Comparative Analysis of BRD3731 and Other Glycogen Synthase Kinase 3 (GSK3) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Glycogen Synthase Kinase 3 (GSK3) is a critical serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell proliferation, and neuronal function.[1] Its dysregulation has been implicated in various diseases such as Alzheimer's disease, type 2 diabetes, and certain cancers, making it a prominent target for therapeutic intervention.[1][2] BRD3731 has emerged as a selective inhibitor of the GSK3β isoform.[3][4] This guide provides an objective comparison of the efficacy of BRD3731 with other well-established GSK3 inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Efficacy Comparison of GSK3 Inhibitors
The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values for BRD3731 and other commonly used GSK3 inhibitors against the two GSK3 isoforms, GSK3α and GSK3β.
| Inhibitor | Target(s) | IC50 (GSK3α) | IC50 (GSK3β) | Selectivity (GSK3α/GSK3β) |
| BRD3731 | GSK3β | 215 nM[3][4] | 15 nM[3][4] | 14.3-fold for GSK3β |
| (R)-BRD3731 | GSK3 | 6.7 µM[5] | 1.05 µM[5] | 6.4-fold for GSK3β |
| CHIR-99021 | GSK3α/β | 10 nM[6][7] | 6.7 nM[6][7] | Non-selective |
| Tideglusib | GSK3β | 908 nM | 60 nM[8][9][10] | 15.1-fold for GSK3β |
| Kenpaullone | GSK3β, CDKs | - | 23 nM[11] / 230 nM[12][13][14] | Also inhibits CDKs |
| AR-A014418 | GSK3β | - | 104 nM[15][16] | Selective for GSK3 |
Note: IC50 values can vary between different studies and assay conditions. The data presented here is for comparative purposes.
Signaling Pathways and Mechanism of Action
GSK3 is a key regulator in multiple signaling pathways, most notably the Wnt/β-catenin and insulin signaling pathways. In the absence of Wnt signaling, GSK3 phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation.[17][18] Inhibition of GSK3, therefore, leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus to activate target gene transcription.[17]
Figure 1: Simplified Wnt/β-catenin signaling pathway and the role of GSK3 inhibitors.
Experimental Protocols
Accurate determination of inhibitor efficacy relies on standardized and well-defined experimental protocols. Below are methodologies for key assays used to characterize GSK3 inhibitors.
In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human GSK3β enzyme
-
GSK3 substrate (e.g., a synthetic peptide)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitors (e.g., BRD3731, CHIR-99021) dissolved in DMSO
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a 384-well plate, add the kinase reaction buffer, GSK3β enzyme, and the substrate.
-
Add the test inhibitor or DMSO (vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Figure 2: General workflow for an in vitro GSK3 kinase assay using ADP-Glo™.
Cellular Assay: β-Catenin Accumulation
This cell-based assay measures the functional consequence of GSK3 inhibition by quantifying the accumulation of its downstream target, β-catenin.
Materials:
-
Cell line (e.g., HEK293T, SH-SY5Y)
-
Cell culture medium and supplements
-
Test inhibitors dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-β-catenin, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the GSK3 inhibitor or DMSO for a specified time (e.g., 6 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against β-catenin.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative increase in β-catenin levels.
Concluding Remarks
BRD3731 demonstrates notable selectivity for the GSK3β isoform, which may offer advantages in specific research contexts where isoform-specific inhibition is desired.[3][4] In contrast, inhibitors like CHIR-99021 are potent dual inhibitors of both GSK3α and GSK3β.[6][7] The choice of inhibitor will ultimately depend on the specific experimental goals, the biological system under investigation, and the desired level of isoform selectivity. The experimental protocols provided herein offer a foundation for the rigorous evaluation and comparison of these and other GSK3 inhibitors. Researchers are encouraged to carefully consider the experimental design and controls to ensure the generation of robust and reproducible data.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. A cellular assay for measuring the inhibition of glycogen synthase kinase-3 via the accumulation of beta-catenin in Chinese hamster ovary clone K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. promega.com [promega.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. GSK3 beta Kinase Enzyme System [worldwide.promega.com]
- 9. researchgate.net [researchgate.net]
- 10. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 11. ulab360.com [ulab360.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Frontiers | Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward [frontiersin.org]
- 15. otd.harvard.edu [otd.harvard.edu]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
BRD3731: A Selective GSK3β Inhibitor for Targeted Research
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Glycogen synthase kinase 3 (GSK3) is a ubiquitously expressed serine/threonine kinase that plays a critical role in a wide array of cellular processes, including metabolism, cell proliferation, and neuronal function. The existence of two highly homologous isoforms, GSK3α and GSK3β, has presented a challenge for therapeutic development, as non-selective inhibition can lead to off-target effects. BRD3731 has emerged as a valuable research tool due to its notable selectivity for GSK3β over GSK3α, enabling more precise investigation of isoform-specific functions.
Unveiling the Selectivity of BRD3731
BRD3731 demonstrates a clear preference for inhibiting GSK3β. Experimental data reveals a significant difference in the half-maximal inhibitory concentration (IC50) of BRD3731 against the two isoforms. The IC50 for GSK3β is 15 nM, while for GSK3α it is 215 nM, indicating a 14-fold greater potency for GSK3β.[1][2] This selectivity allows researchers to dissect the specific roles of GSK3β in various signaling pathways with greater confidence.
Performance Comparison with Alternative GSK3 Inhibitors
To provide a comprehensive overview, the following table compares the selectivity profile of BRD3731 with other commonly used GSK3 inhibitors. The data highlights the varying degrees of selectivity among these compounds, underscoring the importance of selecting the appropriate tool for specific research questions.
| Inhibitor | GSK3β IC50 | GSK3α IC50 | Selectivity (Fold) | Mechanism of Action |
| BRD3731 | 15 nM [1][2] | 215 nM [1][2] | ~14-fold for GSK3β [1] | ATP-competitive |
| CHIR-99021 | 6.7 nM[3] | 10 nM[3] | Non-selective | ATP-competitive |
| SB-216763 | 34.3 nM[4] | 34.3 nM[4] | Non-selective | ATP-competitive |
| Tideglusib | 60 nM[5] | 502 nM[6] | ~8-fold for GSK3β | Non-ATP-competitive, irreversible |
| Kenpaullone | 23 nM[7] | - | Selective for GSK3β over CDKs | ATP-competitive |
| AR-A014418 | 104 nM[8] | - | Selective for GSK3β | ATP-competitive |
| Lithium Chloride | ~1-2 mM (Ki)[9] | - | Non-selective, competes with Mg2+ | Non-competitive |
Experimental Protocols
The determination of inhibitor selectivity is crucial for the validation of compounds like BRD3731. A common method to ascertain the IC50 values is through in vitro kinase assays. Below is a generalized protocol based on established methodologies such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.
Protocol: Determination of GSK3α and GSK3β IC50 Values using ADP-Glo™ Kinase Assay
1. Reagent Preparation:
- Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
- GSK3α and GSK3β Enzymes: Reconstitute purified recombinant human GSK3α and GSK3β enzymes in kinase buffer to a working concentration.
- Substrate: Prepare a stock solution of a suitable GSK3 substrate peptide (e.g., a pre-phosphorylated peptide like CREBtide) in kinase buffer.
- ATP Solution: Prepare a stock solution of ATP in water. The final concentration in the assay should be close to the Km value for each kinase.
- Inhibitor (BRD3731): Prepare a serial dilution of BRD3731 in DMSO, followed by a final dilution in kinase buffer to achieve the desired concentrations.
- ADP-Glo™ Reagent and Kinase Detection Reagent: Prepare according to the manufacturer's instructions.
2. Kinase Reaction:
- Add 5 µL of the inhibitor solution (or vehicle control) to the wells of a 384-well plate.
- Add 10 µL of a 2x enzyme/substrate mix (containing GSK3α or GSK3β and the substrate peptide) to each well.
- Initiate the kinase reaction by adding 10 µL of a 2.5x ATP solution to each well.
- Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
3. ADP Detection:
- Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well.
- Incubate at room temperature for 40 minutes.
- Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Incubate at room temperature for 30-60 minutes.
4. Data Analysis:
- Measure the luminescence using a plate reader.
- The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
- Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of kinase activity, by fitting the data to a sigmoidal dose-response curve.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context of GSK3 inhibition, the following diagrams are provided.
Caption: Workflow for determining the IC50 of a GSK3 inhibitor.
Caption: Simplified overview of GSK3β signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 3. Glycogen Synthase Kinase-3 in Insulin and Wnt Signalling : a Double-edged Sword? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Role of GSK3 Signaling in Neuronal Morphogenesis [frontiersin.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. GSK-3β at the Intersection of Neuronal Plasticity and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Cross-validation of CB3731's Effects as a Thymidylate Synthase Inhibitor in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of thymidylate synthase (TS) inhibitors, with a focus on the quinazoline antifolate class of compounds to which CB3731 belongs. Due to the limited publicly available data on this compound, this guide leverages data from the closely related and more extensively studied compound, CB3717, as well as other clinically relevant TS inhibitors such as Pemetrexed and Raltitrexed, to provide a comprehensive cross-validation framework.
Thymidylate synthase is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[1][2][3] Inhibition of TS leads to a depletion of dTMP, resulting in "thymineless death," a process characterized by the cessation of DNA synthesis, cell cycle arrest, and induction of apoptosis, particularly in rapidly proliferating cancer cells.[4][5] Antifolates that target TS, like this compound and its analogues, are designed to mimic the natural folate co-factor of the enzyme, thereby competitively inhibiting its function.[6]
Comparative Efficacy of Thymidylate Synthase Inhibitors Across Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various TS inhibitors across a range of cancer cell lines, providing a quantitative comparison of their cytotoxic effects.
| Cell Line | Cancer Type | CB3717 IC50 (µM) | Pemetrexed IC50 (µM) | Raltitrexed IC50 (nM) |
| A549 | Non-Small Cell Lung Cancer | - | 1.82 ± 0.17[7] | - |
| Calu-6 | Non-Small Cell Lung Cancer | - | - | - |
| H292 | Non-Small Cell Lung Cancer | - | - | - |
| H322 | Non-Small Cell Lung Cancer | - | - | - |
| HCC827 | Non-Small Cell Lung Cancer | - | 1.54 ± 0.30[7] | - |
| H1975 | Non-Small Cell Lung Cancer | - | 3.37 ± 0.14[7] | - |
| MOLT-3 | Leukemia | Cross-resistant (tenfold) in MTX-resistant lines[8] | - | - |
| HepG2 | Hepatocellular Carcinoma | - | - | 78.92[9] |
| LoVo | Colorectal Cancer | - | - | IC50 reduction of 1.5- to 17-fold in combination[10] |
| HT29 | Colorectal Cancer | - | - | IC50 reduction of 1.5- to 17-fold in combination[10] |
| HCT116 | Colorectal Cancer | - | - | - |
| HCT8 | Colorectal Cancer | - | - | - |
| SW480 | Colorectal Cancer | - | - | - |
| H2373 | Mesothelioma | - | - | - |
| H2452 | Mesothelioma | - | - | - |
Note: Data for this compound is not available in the public domain. The table presents data for the related compound CB3717 and other TS inhibitors to provide a comparative context. IC50 values can vary depending on the experimental conditions (e.g., exposure time, assay method).
Experimental Protocols
This section details the methodologies for key experiments used to assess the effects of TS inhibitors on cancer cell lines.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][12][13]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the TS inhibitor (e.g., this compound, CB3717) and a vehicle control. Incubate for the desired period (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.[11][14]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[12]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16][17][18]
-
Cell Treatment: Treat cells with the TS inhibitor at the desired concentration and for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold 1X PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[15]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[15]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are both Annexin V- and PI-positive.[15]
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain DNA and analyze the distribution of cells in different phases of the cell cycle via flow cytometry.[19][20][21][22][23]
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Fixation: Resuspend the cell pellet and fix the cells by adding cold 70% ethanol dropwise while vortexing. Incubate for at least 30 minutes on ice.[19][22]
-
Washing: Wash the fixed cells twice with PBS.
-
RNase Treatment: To ensure only DNA is stained, treat the cells with RNase A solution (100 µg/mL) for 30 minutes at 37°C.[21]
-
PI Staining: Add propidium iodide solution (50 µg/mL) to the cell suspension.
-
Incubation: Incubate for 5-10 minutes at room temperature.[23]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizing the Molecular Pathway and Experimental Workflow
Thymidylate Synthase Inhibition Pathway
Caption: Mechanism of Thymidylate Synthase (TS) inhibition by this compound.
Experimental Workflow for Assessing Drug Effects
Caption: Workflow for evaluating the in vitro effects of this compound.
References
- 1. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 2. What are TYMS inhibitors and how do they work? [synapse.patsnap.com]
- 3. Thymidylate Synthetase Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. An insight into thymidylate synthase inhibitor as anticancer agents: an explicative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antifolate - Wikipedia [en.wikipedia.org]
- 7. Metformin synergistic pemetrexed suppresses non‐small‐cell lung cancer cell proliferation and invasion in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N10-propargyl-5,8-dideazafolic acid (CB3717): inhibitory effects on human leukemia cell lines resistant to methotrexate or trimetrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Raltitrexed Inhibits HepG2 Cell Proliferation via G0/G1 Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic antitumour effect of raltitrexed and 5-fluorouracil plus folinic acid combination in human cancer cells [pubmed.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. researchhub.com [researchhub.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. scispace.com [scispace.com]
- 19. ucl.ac.uk [ucl.ac.uk]
- 20. Flow cytometry with PI staining | Abcam [abcam.com]
- 21. vet.cornell.edu [vet.cornell.edu]
- 22. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 23. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
Navigating the Wnt Pathway: A Comparative Guide to BRD3731 and CHIR99021
For researchers, scientists, and drug development professionals, the precise modulation of the Wnt signaling pathway is critical for investigating developmental biology, stem cell regulation, and various disease states, including cancer. Two prominent small molecule inhibitors of Glycogen Synthase Kinase 3 (GSK3), a key negative regulator of the canonical Wnt pathway, are BRD3731 and CHIR99021. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate tool for specific research needs.
Mechanism of Action: Targeting a Central Kinase
Both BRD3731 and CHIR99021 function by inhibiting GSK3, which in the "off-state" of the Wnt pathway, phosphorylates β-catenin, marking it for proteasomal degradation.[1][2] By inhibiting GSK3, these molecules prevent β-catenin phosphorylation, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus.[1][2] In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.[1]
The primary distinction between the two compounds lies in their selectivity for the two GSK3 isoforms, GSK3α and GSK3β. CHIR99021 is a potent dual inhibitor of both GSK3α and GSK3β.[3][4] In contrast, BRD3731 exhibits selectivity for the GSK3β isoform over GSK3α.[5][6] This difference in selectivity may have implications for off-target effects and specific cellular responses.
Quantitative Comparison of Performance
The following table summarizes the key quantitative data for BRD3731 and CHIR99021 based on available in vitro studies. It is important to note that IC50 values can vary depending on the specific assay conditions and cell types used.
| Parameter | BRD3731 | CHIR99021 | Reference |
| Target(s) | GSK3β (selective) | GSK3α and GSK3β | [3][4][5][6] |
| IC50 for GSK3β | 15 nM | 6.7 nM | [3][5][6] |
| IC50 for GSK3α | 215 nM | 10 nM | [3][5][6] |
| Selectivity (GSK3α/GSK3β) | ~14-fold for GSK3β | ~1.5-fold for GSK3β | [3][5][6] |
Experimental Data and Protocols
To effectively compare the activity of BRD3731 and CHIR99021, several key experiments are typically performed. Below are detailed protocols for these assays.
TOPflash Reporter Assay for Wnt Pathway Activation
This assay quantifies the transcriptional activity of the TCF/LEF family of transcription factors, which are activated by nuclear β-catenin.
Protocol:
-
Cell Seeding: Seed HEK293T cells (or other suitable cell line) in a 96-well plate at a density of 2 x 10^4 cells per well.[7]
-
Transfection: Co-transfect cells with a TOPflash reporter plasmid (containing TCF/LEF binding sites upstream of a luciferase gene) and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.[7]
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of BRD3731, CHIR99021, or a vehicle control (e.g., DMSO).[8] A positive control, such as Wnt3a conditioned medium, should also be included.[9]
-
Lysis and Luciferase Measurement: After 16-24 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.[7]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. The fold change in luciferase activity relative to the vehicle control indicates the level of Wnt pathway activation.
Immunofluorescence for β-catenin Accumulation and Nuclear Translocation
This method visualizes the hallmark of canonical Wnt pathway activation: the accumulation and nuclear translocation of β-catenin.
Protocol:
-
Cell Culture and Treatment: Seed cells on glass coverslips in a 24-well plate and treat with BRD3731, CHIR99021, or a vehicle control for a specified time (e.g., 24 hours).[6]
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.[6]
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS) for 1 hour.[6]
-
Antibody Incubation: Incubate the cells with a primary antibody against β-catenin overnight at 4°C.[5][6] The following day, wash the cells and incubate with a fluorescently labeled secondary antibody.[6]
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.[6]
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Analyze the images to quantify the nuclear-to-cytoplasmic ratio of β-catenin fluorescence intensity.[10]
Western Blot for Phospho-GSK3 and β-catenin
Western blotting allows for the quantitative analysis of changes in the phosphorylation status of GSK3 and the total levels of β-catenin.
Protocol:
-
Cell Lysis: Treat cells with BRD3731, CHIR99021, or a vehicle control. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[11]
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer the proteins to a PVDF membrane.[3][12]
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-GSK3β (Ser9), total GSK3β, β-catenin, and a loading control (e.g., GAPDH or β-actin).[13][14] Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.[11]
-
Detection and Analysis: Detect the protein bands using an ECL substrate and quantify the band intensities.[11] The ratio of phosphorylated to total GSK3β and the levels of total β-catenin relative to the loading control can then be calculated.
Visualizing the Pathway and Experimental Workflow
To further clarify the mechanisms and experimental procedures, the following diagrams are provided.
Caption: Canonical Wnt Signaling Pathway and Intervention Points.
Caption: General Experimental Workflow for Compound Comparison.
Off-Target Effects and Selectivity
A critical consideration in the use of small molecule inhibitors is their potential for off-target effects. CHIR99021 has been shown to be highly selective for GSK3 over a large panel of other kinases, particularly at nanomolar concentrations.[15][16] However, at the micromolar concentrations often used to achieve robust Wnt pathway activation, the potential for off-target effects increases.[1][15]
BRD3731's selectivity for GSK3β over GSK3α may offer an advantage in studies where isoform-specific functions of GSK3 are being investigated. However, comprehensive, publicly available kinome-wide screening data for BRD3731 to the same extent as CHIR99021 is less readily available, making a direct comparison of their broader off-target profiles challenging. Researchers should carefully consider the concentrations used and perform appropriate control experiments to mitigate the risk of misinterpreting results due to off-target effects.
Conclusion
Both BRD3731 and CHIR99021 are valuable tools for activating the canonical Wnt signaling pathway through the inhibition of GSK3.
-
CHIR99021 is a potent, well-characterized dual inhibitor of GSK3α and GSK3β, making it a robust activator of the Wnt pathway. Its extensive use in the literature provides a wealth of comparative data.
-
BRD3731 offers the advantage of selectivity for GSK3β, which may be beneficial for dissecting the specific roles of this isoform and potentially reducing certain off-target effects associated with GSK3α inhibition.
The choice between these two compounds will ultimately depend on the specific experimental goals, the cell type being studied, and the desired level of isoform selectivity. The experimental protocols and comparative data presented in this guide provide a solid foundation for making an informed decision and for designing rigorous experiments to investigate the multifaceted roles of the Wnt signaling pathway.
References
- 1. escholarship.org [escholarship.org]
- 2. reprocell.com [reprocell.com]
- 3. Western blot protocol | Jeffrey Magee Lab | Washington University in St. Louis [mageelab.wustl.edu]
- 4. gsk-3.com [gsk-3.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 10. Quantitative Procedure to Analyze Nuclear β-Catenin Using Immunofluorescence Tissue Staining [protocols.io]
- 11. benchchem.com [benchchem.com]
- 12. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Premise and peril of Wnt signaling activation through GSK-3β inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of BRD3731 and Lithium as GSK3 Inhibitors
An Objective Guide for Researchers in Drug Discovery and Development
Glycogen Synthase Kinase 3 (GSK3) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, neurodevelopment, and cell fate determination. Its dysregulation has been implicated in various pathologies such as bipolar disorder, Alzheimer's disease, and cancer, making it a prominent therapeutic target. Among the numerous GSK3 inhibitors, the mood-stabilizing drug lithium and the selective research compound BRD3731 have garnered significant attention. This guide provides a detailed comparative analysis of these two inhibitors, focusing on their mechanism of action, potency, selectivity, and the experimental methodologies used for their evaluation.
Quantitative Comparison of Inhibitor Properties
The following table summarizes the key quantitative parameters of BRD3731 and lithium as GSK3 inhibitors, offering a side-by-side comparison of their potency and selectivity.
| Parameter | BRD3731 | Lithium |
| Target(s) | Primarily GSK3β | GSK3α and GSK3β |
| IC50 (GSK3β) | 15 nM[1][2] | ~1-2 mM[3] |
| IC50 (GSK3α) | 215 nM[1][2] | ~1-2 mM[3] |
| Selectivity | ~14-fold for GSK3β over GSK3α[2] | Non-selective between GSK3α and GSK3β |
| Mechanism | ATP-competitive inhibitor | Uncompetitive with respect to ATP, competes with magnesium (Mg²⁺)[3] |
Mechanism of Action and Signaling Pathways
BRD3731 and lithium inhibit GSK3 through distinct mechanisms, which in turn modulates downstream signaling pathways, most notably the Wnt/β-catenin pathway.
BRD3731 is a potent and selective ATP-competitive inhibitor of GSK3β.[4] It exerts its effect by binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of its substrates.
Lithium , on the other hand, is a non-selective inhibitor of both GSK3α and GSK3β.[3] Its primary mechanism of direct inhibition involves competition with magnesium ions (Mg²⁺), which are essential cofactors for GSK3 activity.[3] Additionally, lithium can indirectly inhibit GSK3 by increasing its inhibitory serine phosphorylation.[3][5]
The inhibition of GSK3 by either compound leads to the stabilization and nuclear translocation of β-catenin, a key component of the canonical Wnt signaling pathway. In the nucleus, β-catenin associates with TCF/LEF transcription factors to regulate the expression of Wnt target genes involved in cell proliferation and survival.[6][7]
Below is a diagram illustrating the points of intervention of BRD3731 and lithium in the Wnt/β-catenin signaling pathway.
Caption: Wnt signaling pathway and inhibition by BRD3731 and Lithium.
Experimental Protocols
The evaluation of GSK3 inhibitors typically involves a combination of in vitro biochemical assays and cell-based assays to determine potency, selectivity, and cellular effects.
In Vitro GSK3 Kinase Activity Assay (e.g., ADP-Glo™ Kinase Assay)
This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the enzyme's activity.
Materials:
-
Recombinant human GSK3β and GSK3α enzymes
-
GSK3 substrate peptide (e.g., a pre-phosphorylated peptide)
-
ATP
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
Test compounds (BRD3731, Lithium Chloride)
-
384-well plates
Protocol:
-
Prepare serial dilutions of the test compounds (BRD3731 and lithium).
-
In a 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent, which depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Assay for β-catenin Accumulation (Western Blotting)
This method assesses the downstream effect of GSK3 inhibition by measuring the levels of its substrate, β-catenin.
Materials:
-
Cell line (e.g., SH-SY5Y or HEK293T)
-
Cell culture medium and supplements
-
Test compounds (BRD3731, Lithium Chloride)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting equipment
-
Primary antibodies: anti-β-catenin, anti-phospho-GSK3β (Ser9), anti-total GSK3β, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of BRD3731 or lithium for a specified time (e.g., 24 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of β-catenin and phosphorylated GSK3β.
Below is a diagram outlining the general workflow for evaluating GSK3 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Lithium and Therapeutic Targeting of GSK-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of glycogen synthase kinase 3 by lithium, a mechanism in search of specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Wnt and lithium: a common destiny in the therapy of nervous system pathologies? - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: BRD3731 and Tideglusib in GSK-3 Inhibition
In the landscape of kinase inhibitors, Glycogen Synthase Kinase 3 (GSK-3) has emerged as a critical therapeutic target for a range of disorders, from neurodegenerative diseases to cancer. Among the numerous inhibitors developed, BRD3731 and Tideglusib represent two distinct approaches to modulating GSK-3 activity. This guide provides a detailed head-to-head comparison of these two compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of their biochemical properties, cellular effects, and the signaling pathways they influence.
At a Glance: Key Differences
| Feature | BRD3731 | Tideglusib |
| Target Selectivity | Selective GSK-3β inhibitor | Non-selective GSK-3 inhibitor |
| Mechanism of Action | ATP-competitive | Non-ATP competitive, irreversible |
| Primary Research Area | Fragile X syndrome, psychiatric disorders | Alzheimer's disease, neurodegenerative disorders |
Quantitative Data Summary
The following tables summarize the key quantitative data for BRD3731 and Tideglusib based on available experimental evidence.
Table 1: Biochemical Potency
| Compound | Target | IC₅₀ | Assay Conditions |
| BRD3731 | GSK-3β | 15 nM[1][2][3] | Cell-free kinase assay |
| GSK-3α | 215 nM[1][2] | Cell-free kinase assay | |
| Tideglusib | GSK-3β | 60 nM[2] | Cell-free kinase assay |
| Other Kinases | Fails to inhibit kinases with a homologous Cys-199 in the active site[4] | Kinase panel screening |
Table 2: Cellular Activity and Effects
| Compound | Cell Line | Concentration | Effect |
| BRD3731 | SH-SY5Y | 1-10 µM[1] | Inhibition of CRMP2 phosphorylation |
| HL-60 | 20 µM[1] | Decrease in β-catenin (S33/37/T41) phosphorylation | |
| TF-1 | 10-20 µM[1] | Impaired colony formation | |
| MV4-11 | 10-20 µM[1] | Increased colony-forming ability | |
| Tideglusib | SH-SY5Y | 5 µM | Prevention of ethacrynic acid-induced cell death and reduction of TDP-43 phosphorylation[5] |
| Neuroblastoma Cells | Not Specified | Induction of apoptosis[6] | |
| Glioma Cells | Not Specified | Suppression of tumorigenesis and sensitization to temozolomide[6] |
Table 3: In Vivo Efficacy
| Compound | Animal Model | Dosage & Administration | Key Findings |
| BRD3731 | Fmr1 KO mice | 30 mg/kg; i.p.[1] | Reduction of audiogenic seizures |
| Tideglusib | APP/tau transgenic mice (Alzheimer's) | 200 mg/kg; p.o. for 3 months | Improved cognitive deficits and reduced neuronal loss |
| Prp-hTDP-43(A315T) transgenic mice (ALS) | 200 mg/kg; p.o. for 50 days[7] | Reduced TDP-43 phosphorylation in the spinal cord[7] |
Signaling Pathways
GSK-3 is a key regulatory kinase in multiple signaling pathways. BRD3731 and Tideglusib, by inhibiting GSK-3, can modulate these pathways, leading to various cellular responses.
Caption: GSK-3 is a central node in the PI3K/Akt and Wnt/β-catenin signaling pathways.
In the PI3K/Akt pathway, activation by growth factors leads to the phosphorylation and inhibition of GSK-3 by Akt. This relieves the inhibitory effect of GSK-3 on its substrates. In the canonical Wnt/β-catenin pathway, Wnt signaling leads to the disruption of the "destruction complex" (containing Axin, APC, CK1, and GSK-3), preventing the GSK-3-mediated phosphorylation and subsequent degradation of β-catenin. Stabilized β-catenin then translocates to the nucleus to activate target gene transcription. Both BRD3731 and Tideglusib directly inhibit GSK-3, thereby mimicking the effects of upstream signaling pathways that normally inactivate this kinase.
Experimental Methodologies
In Vitro GSK-3 Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against GSK-3α and GSK-3β.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing recombinant human GSK-3α or GSK-3β enzyme, a fluorescently labeled peptide substrate, and ATP in a kinase assay buffer.
-
Compound Addition: Add serial dilutions of the test compound (BRD3731 or Tideglusib) to the reaction mixture. Include a no-inhibitor control (DMSO vehicle) and a no-enzyme control.
-
Incubation: Incubate the reaction plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression analysis.
Caption: A typical workflow for an in vitro GSK-3 kinase inhibition assay.
Western Blotting for Phosphorylated Proteins
Objective: To assess the effect of GSK-3 inhibitors on the phosphorylation of downstream targets in cells.
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., SH-SY5Y for CRMP2, HL-60 for β-catenin, or ALS patient-derived lymphoblasts for TDP-43) to a suitable confluency. Treat the cells with the desired concentrations of BRD3731 or Tideglusib for a specified duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-CRMP2, anti-phospho-β-catenin, or anti-phospho-TDP-43) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for total protein levels, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the target protein or a loading control protein (e.g., GAPDH or β-actin).
-
Densitometry: Quantify the band intensities using densitometry software to determine the relative changes in protein phosphorylation.
In Vivo Audiogenic Seizure Model in Fmr1 KO Mice
Objective: To evaluate the efficacy of a compound in reducing seizure susceptibility in a mouse model of Fragile X syndrome.
Protocol:
-
Animals: Use Fmr1 knockout (KO) mice and their wild-type (WT) littermates.
-
Drug Administration: Administer the test compound (e.g., BRD3731 at 30 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
Acclimation: After a set time post-injection (e.g., 30 minutes), place the mouse in a sound-attenuating chamber for a brief acclimation period.
-
Audiogenic Stimulus: Expose the mouse to a high-intensity sound stimulus (e.g., a siren at 120 dB) for a fixed duration (e.g., 2 minutes).
-
Seizure Scoring: Observe and score the animal's behavior for the presence and severity of seizures, which typically progress from wild running to clonic and tonic-clonic seizures.
-
Data Analysis: Compare the incidence and severity of seizures between the drug-treated and vehicle-treated groups.
Conclusion
BRD3731 and Tideglusib represent two valuable tools for investigating the role of GSK-3 in health and disease. BRD3731 offers the advantage of isoform selectivity, allowing for the specific interrogation of GSK-3β functions. Its ATP-competitive nature is a common mechanism for kinase inhibitors. In contrast, Tideglusib's non-ATP competitive and irreversible mechanism of action provides a different pharmacological profile, which may offer advantages in terms of sustained target engagement. The choice between these two inhibitors will ultimately depend on the specific research question, the desired pharmacological profile, and the biological system under investigation. This guide provides the foundational data and methodologies to aid in this selection process and in the design of future experiments.
References
- 1. Roles of PI3K/AKT/GSK3/mTOR Pathway in Cell Signaling of Mental Illnesses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evidence for Irreversible Inhibition of Glycogen Synthase Kinase-3β by Tideglusib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Tideglusib, a Non-ATP Competitive Inhibitor of GSK-3β as a Drug Candidate for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of BRD3731 IC50 Values: A Comparative Guide
This guide provides a comprehensive overview of the published half-maximal inhibitory concentration (IC50) values for BRD3731, a selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β). Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, presents detailed experimental methodologies, and visualizes relevant biological pathways and workflows to offer an objective comparison and facilitate informed decision-making.
Data Summary: Published IC50 Values for BRD3731
BRD3731 has been identified as a potent and selective inhibitor of GSK3β.[1] However, a review of publicly available data reveals some discrepancies in the reported IC50 values. The most frequently cited values originate from a 2018 study in Science Translational Medicine by Wagner et al. and are widely referenced by commercial suppliers. An alternative set of values is cited from a patent document. A summary of these findings is presented below for direct comparison.
| Target | Reported IC50 (Wagner et al., 2018) | Reported IC50 (US Patent US20160375006A1) |
| GSK3β | 15 nM[2][3][4] | 1.05 µM |
| GSK3α | 215 nM[2][3] | 6.7 µM[5] |
| Selectivity | ~14-fold for GSK3β[2][3] | ~6.4-fold for GSK3β |
Note: The values from Wagner et al. are the most consistently reported in scientific literature and by chemical vendors.[2][3][4] The discrepancy with the patent data is notable. To date, independent, peer-reviewed publications explicitly reproducing these IC50 values have not been identified. However, the use of BRD3731 as a selective GSK3β inhibitor in subsequent studies suggests a general acceptance of its reported activity and selectivity profile in the research community.[1][6]
Experimental Protocols
The following is a representative methodology for determining the IC50 of a kinase inhibitor like BRD3731, based on the approach detailed in the primary literature describing this compound.[7]
Biochemical Kinase Assay (Lanthascreen™ Eu Kinase Binding Assay)
This assay quantifies the ability of a test compound to displace an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor tracer from the kinase of interest. The binding of the tracer to the europium-labeled anti-tag antibody-labeled kinase results in a high degree of Förster resonance energy transfer (FRET), while displacement by a test compound leads to a decrease in FRET.
Materials:
-
GSK3β and GSK3α enzymes (recombinant)
-
Europium (Eu)-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled ATP-competitive tracer
-
Test compound (BRD3731)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
-
Plate reader capable of time-resolved FRET measurements
Procedure:
-
Compound Preparation: Prepare a serial dilution of BRD3731 in DMSO, typically starting from a high concentration (e.g., 10 mM) and performing 1:3 dilutions. Subsequently, dilute these solutions into the assay buffer.
-
Assay Reaction Setup: In a 384-well plate, combine the kinase, the Eu-labeled antibody, and the test compound at various concentrations.
-
Incubation: Allow the kinase, antibody, and compound to incubate for a defined period (e.g., 60 minutes) at room temperature to reach binding equilibrium.
-
Tracer Addition: Add the Alexa Fluor™ 647-labeled tracer to all wells.
-
Final Incubation: Incubate for another period (e.g., 60 minutes) at room temperature, protected from light.
-
Data Acquisition: Read the plate on a compatible plate reader, measuring the emission from both the europium donor (620 nm) and the Alexa Fluor™ acceptor (665 nm) after a pulsed excitation at 340 nm.
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 620 nm).
-
Normalize the data using controls (0% inhibition with DMSO vehicle, 100% inhibition with a high concentration of a known potent inhibitor).
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the resulting data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce the signal by 50%.[6]
-
Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining IC50 values using a TR-FRET binding assay.
GSK3β Signaling Pathway and Inhibition by BRD3731
Caption: BRD3731 inhibits GSK3β, preventing β-catenin phosphorylation and degradation.
References
- 1. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK3β: role in therapeutic landscape and development of modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK-3β: A Bifunctional Role in Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploiting an Asp-Glu “switch” in glycogen synthase kinase 3 to design paralog-selective inhibitors for use in acute myeloid leukemia (Journal Article) | OSTI.GOV [osti.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. Exploiting an Asp-Glu “switch” in glycogen synthase kinase 3 to design paralog selective inhibitors for use in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Drug Specificity: The Crucial Role of Knockout Models
A deep dive into the validation of therapeutic compounds is essential for ensuring their safety and efficacy. While the specific compound "CB3731" does not appear in publicly available scientific literature, the principles of assessing drug specificity through knockout models remain a cornerstone of modern pharmacology and drug development. This guide will explore the methodologies and rationale behind using genetically engineered models to validate the on-target effects of a therapeutic candidate, using a hypothetical compound as an illustrative example.
The development of targeted therapies hinges on the precise interaction between a drug and its intended molecular target. Off-target effects can lead to unforeseen side effects and reduced therapeutic efficacy. Therefore, rigorous validation of a drug's specificity is a critical step in the preclinical phase of drug discovery. Knockout (KO) animal models, in which the gene encoding the putative drug target is inactivated, offer a powerful tool for this purpose.[1][2][3] By comparing the effects of a drug in wild-type animals versus their KO counterparts, researchers can definitively ascertain whether the drug's mechanism of action is indeed mediated through its intended target.[4][5]
Comparison of Drug Effects in Wild-Type vs. Knockout Models
To illustrate the power of this approach, let's consider a hypothetical scenario involving a novel inhibitor, which we will refer to as "Compound X," designed to target a specific kinase, "Kinase Y."
| Parameter | Wild-Type (WT) Cells/Animals | Kinase Y Knockout (KO) Cells/Animals | Alternative Kinase Inhibitor (e.g., Z) in WT |
| Cell Viability (IC50) | 10 nM | > 10,000 nM | 50 nM |
| Phosphorylation of Downstream Target | 90% reduction | No effect | 85% reduction |
| In Vivo Tumor Growth Inhibition | 75% reduction | No significant reduction | 60% reduction |
This table represents hypothetical data for illustrative purposes.
The data presented above would strongly suggest that Compound X is highly specific for Kinase Y. The dramatic loss of potency in the KO cells and the lack of in vivo efficacy in KO animals indicate that the presence of Kinase Y is essential for the therapeutic effect of Compound X. The alternative inhibitor, Compound Z, while effective, shows a lower potency, suggesting it may be a less specific or efficient inhibitor of the same pathway.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and interpretation of results when assessing drug specificity.
Cell Viability Assay
-
Cell Culture: Wild-type and Kinase Y KO cells are cultured under identical conditions (e.g., DMEM with 10% FBS, 37°C, 5% CO2).
-
Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with a serial dilution of Compound X (e.g., from 0.1 nM to 10,000 nM) for 72 hours.
-
Viability Assessment: Cell viability is measured using a commercial assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) according to the manufacturer's instructions.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Western Blotting for Target Phosphorylation
-
Cell Lysis: Wild-type and Kinase Y KO cells are treated with Compound X at a concentration of 100 nM for 2 hours. Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein (e.g., 20 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the phosphorylated form of the downstream target of Kinase Y and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Chemiluminescent signal is detected using an imaging system. Band intensities are quantified using image analysis software (e.g., ImageJ), and the level of the phosphorylated target is normalized to the loading control.
Visualizing the Validation Workflow
Graphviz diagrams can effectively illustrate the conceptual framework and experimental flow of using knockout models for drug specificity assessment.
References
- 1. Using Animal Models for Drug Development | Taconic Biosciences [taconic.com]
- 2. The Role of Mouse Models in Drug Discovery | Taconic Biosciences [taconic.com]
- 3. Knockout Models - Creative Biolabs [creative-biolabs.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Use of mouse knockout models to validate the specificity of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of the neuroprotective effects of different GSK3β inhibitors
For Researchers, Scientists, and Drug Development Professionals
Glycogen synthase kinase 3β (GSK3β) has emerged as a critical therapeutic target in the realm of neurodegenerative diseases. Its multifaceted role in neuronal apoptosis, tau hyperphosphorylation, and amyloid-β (Aβ) production places it at the center of pathologies like Alzheimer's disease, Parkinson's disease, and other tauopathies. The inhibition of GSK3β presents a promising strategy to mitigate neuronal damage and preserve cognitive function. This guide provides a comparative analysis of the neuroprotective effects of prominent GSK3β inhibitors, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate tool for their specific research needs.
Performance Comparison of GSK3β Inhibitors
The following table summarizes the key characteristics and neuroprotective efficacy of selected GSK3β inhibitors based on available preclinical and in vitro data.
| Inhibitor | Type | IC50 for GSK3β | Neuroprotective Effects | Key Experimental Models |
| Lithium | Non-competitive (competes with Mg2+) | ~2 mM | Reduces tau phosphorylation, decreases Aβ production, protects against glutamate-induced excitotoxicity.[1] | Transgenic mouse models of AD (e.g., APP tg mice), primary neuronal cultures.[1] |
| Tideglusib | Non-ATP competitive, irreversible | ~5-60 nM | Reduces tau phosphorylation, lowers Aβ plaque load, prevents neuronal loss, and improves spatial memory.[2][3] | Transgenic mouse models of AD, human neuroblastoma SH-SY5Y cells.[2][4] |
| AR-A014418 | ATP-competitive | 104 ± 27 nM | Inhibits tau phosphorylation, protects against Aβ-mediated neurodegeneration and cell death induced by PI3K/Akt pathway inhibition.[5][6] | N2A neuroblastoma cells, hippocampal slices.[5][6] |
| CHIR99021 | ATP-competitive | 6.7 nM | Promotes neuronal differentiation and survival.[7] | Embryonic stem cells, cerebral organoids. |
Key Signaling Pathways in GSK3β-Mediated Neuroprotection
The neuroprotective effects of GSK3β inhibitors are primarily mediated through the modulation of key intracellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of different inhibitors.
Wnt/β-catenin Signaling Pathway
The Wnt signaling pathway is a critical regulator of neuronal development and survival. In the absence of a Wnt ligand, GSK3β phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK3β prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin, where it activates the transcription of pro-survival and neuroprotective genes.
References
- 1. Neuroprotective Effects of Regulators of the Glycogen Synthase Kinase-3β Signaling Pathway in a Transgenic Model of Alzheimer's Disease Are Associated with Reduced Amyloid Precursor Protein Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence for Irreversible Inhibition of Glycogen Synthase Kinase-3β by Tideglusib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural insights and biological effects of glycogen synthase kinase 3-specific inhibitor AR-A014418 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
Safety Operating Guide
Proper Disposal Procedures for CB3731: A Guide for Laboratory Professionals
For immediate reference, proper disposal of CB3731, chemically identified as N-(4-(N-((2-amino-4-hydroxypteridin-6-yl)methyl)amino)benzoyl)-L-glutamic acid, requires adherence to established protocols for chemical waste management. Due to the lack of a specific Safety Data Sheet (SDS) under the identifier this compound, a conservative approach based on the chemical's nature and general laboratory safety principles is essential.
Researchers, scientists, and drug development professionals handling this compound must prioritize safety and regulatory compliance in its disposal. This guide provides a procedural framework to ensure the safe and environmentally responsible management of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Label a dedicated, leak-proof container clearly as "Hazardous Waste: this compound."
-
Segregate waste containing this compound from other laboratory waste streams to prevent accidental reactions. This includes separating solid and liquid waste forms.
-
-
Container Management:
-
Use containers compatible with the chemical nature of this compound. Glass or high-density polyethylene (HDPE) containers are generally suitable.
-
Keep the waste container securely closed when not in use.
-
Store the container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
-
Disposal of Unused or Expired this compound:
-
For pure, unused, or expired this compound, the preferred method of disposal is through a licensed hazardous waste disposal company.
-
Do not attempt to dispose of solid this compound down the drain or in regular trash.
-
-
Disposal of Contaminated Materials:
-
Personal Protective Equipment (PPE): Contaminated gloves, bench paper, and other disposable materials should be placed in the designated "Hazardous Waste: this compound" container.
-
Glassware: Reusable glassware should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol or acetone) in a chemical fume hood. The rinsate must be collected as hazardous waste. After decontamination, the glassware can be washed according to standard laboratory procedures.
-
Solutions: Aqueous solutions containing this compound should be collected in a labeled hazardous waste container. Do not pour these solutions down the drain.
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the this compound waste.
-
Provide the EHS department with a complete and accurate description of the waste, including the chemical name and any other components in the waste mixture.
-
Quantitative Data Summary
As no specific Safety Data Sheet with quantitative data for this compound was identified, a table summarizing key physical and chemical properties could not be generated. It is recommended to consult the supplier's documentation or conduct a risk assessment to determine relevant properties for safe handling and disposal.
Experimental Protocols
Detailed experimental protocols for the disposal of this compound are not publicly available. The procedures outlined above are based on general best practices for the disposal of laboratory chemicals. It is imperative to consult your institution's specific waste management guidelines and protocols.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Navigating the Safe Handling of Uncharacterized Compounds: A General Protocol
In the dynamic landscape of drug discovery and chemical research, scientists frequently encounter novel or uncharacterized compounds. When a specific substance, such as one designated "CB3731," is not found in publicly available safety data, a robust, generalized protocol is essential to ensure laboratory safety. This guide provides a comprehensive framework for handling such compounds, emphasizing a conservative approach to personal protective equipment (PPE), operational procedures, and disposal.
I. Personal Protective Equipment (PPE) Framework for Unknown Compounds
Given the absence of specific toxicological data for a compound like "this compound," a tiered approach to PPE is recommended, assuming a high level of potential hazard until proven otherwise. The following table summarizes the recommended PPE based on the nature of the work being conducted.
| Activity Level | Potential Exposure | Recommended PPE | Rationale |
| Low-Risk | Handling sealed containers, transportation within the lab. | - Standard lab coat- Safety glasses- Nitrile gloves | Protects against incidental contact and splashes. |
| Medium-Risk | Weighing, preparing solutions, conducting reactions in a fume hood. | - Chemical-resistant lab coat or apron- Chemical splash goggles- Double-gloving (e.g., nitrile)[1]- Face shield (if splash hazard is high) | Provides enhanced protection against splashes, and inhalation of aerosols or dust. |
| High-Risk | Work with volatile materials, potential for aerosolization, or outside of a fume hood. | - Fully encapsulating chemical-protective suit[1]- Positive pressure, full-facepiece self-contained breathing apparatus (SCBA)[1]- Chemical-resistant gloves and boots[1] | Offers the highest level of protection for skin, eyes, and respiratory system in high-risk scenarios. |
II. Operational Plan: A Step-by-Step Guide to Handling Uncharacterized Compounds
A systematic workflow is critical to safely manage uncharacterized substances from receipt to disposal. The following experimental workflow outlines the key stages and decision points.
III. Disposal Plan: Managing Uncharacterized Chemical Waste
The disposal of uncharacterized chemical waste must be handled with the utmost care to protect personnel and the environment.
1. Waste Segregation:
-
Solid Waste: Collect in a designated, sealed container lined with a chemically resistant bag. This includes contaminated gloves, bench paper, and disposable labware.
-
Liquid Waste: Collect in a labeled, sealed, and chemically compatible container. Do not mix with other waste streams.
-
Sharps: Any needles or other sharps must be disposed of in a designated sharps container.
2. Labeling:
-
All waste containers must be clearly labeled as "Hazardous Waste" and should include the designation "Uncharacterized Compound (this compound)" and the date of accumulation.
3. Storage:
-
Store waste containers in a designated satellite accumulation area, away from incompatible materials.
4. Disposal:
-
All waste must be disposed of through the institution's environmental health and safety (EHS) office.[2][3] Provide as much information as possible to the EHS office, including any known structural information or potential hazards.
By adhering to this comprehensive safety and logistical framework, researchers can minimize risks and ensure the safe handling of uncharacterized compounds like "this compound," fostering a culture of safety and responsibility in the laboratory.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
